6-Bromochroman
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPFDABVKWKOIME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446075 | |
| Record name | 6-bromochroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3875-78-3 | |
| Record name | 6-Bromochroman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3875-78-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-bromochroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Bromochroman | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Bromochroman
This technical guide provides a comprehensive overview of the experimental protocol for the synthesis of 6-bromochroman, a key intermediate in the development of various pharmacologically active compounds. The document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
The primary synthetic strategy for obtaining this compound involves the direct electrophilic bromination of the chroman core. The electron-donating nature of the ether oxygen within the dihydropyran ring directs the electrophilic substitution to the para position (C-6) of the benzene ring.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for a representative synthesis of this compound via electrophilic bromination of chroman.
| Parameter | Value | Notes |
| Reactants | ||
| Chroman | 1.0 eq | Starting material. |
| N-Bromosuccinimide (NBS) | 1.0 - 1.2 eq | Brominating agent. A slight excess may be used to ensure complete consumption of the starting material.[1] |
| Solvent | ||
| Dichloromethane (CH₂Cl₂) | Sufficient to dissolve starting material | An inert solvent is crucial to prevent side reactions. Other suitable solvents include acetic acid or chloroform.[1][2] |
| Reaction Conditions | ||
| Temperature | 0 °C to room temperature | The reaction is typically started at a lower temperature to control the initial exotherm and then allowed to warm to room temperature. |
| Reaction Time | 1 - 4 hours | The reaction progress should be monitored by Thin-Layer Chromatography (TLC).[1] |
| Work-up & Purification | ||
| Washing Agents | Aq. sodium thiosulfate, water, brine | Used to remove excess bromine and other water-soluble impurities.[2] |
| Drying Agent | Anhydrous sodium sulfate or magnesium sulfate | To remove residual water from the organic phase. |
| Purification Method | Column Chromatography | To isolate the pure product from any unreacted starting material or byproducts.[1] |
| Yield | ||
| Expected Yield | ~80% | Based on yields for similar bromination reactions of related chroman derivatives.[3] |
Experimental Protocol
This protocol details the synthesis of this compound via the direct bromination of chroman using N-bromosuccinimide (NBS).
Materials:
-
Chroman
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for column chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve chroman (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath while stirring.
-
Addition of Brominating Agent: To the cooled solution, add N-bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. It is important to maintain the temperature at 0 °C during the addition to control the reaction rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by TLC until the starting material (chroman) is consumed.
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to the flask. Stir for 10-15 minutes to ensure any remaining bromine is consumed.
-
Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure this compound.[1]
Visualizations
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
The signaling pathway below illustrates the directing effect of the ether oxygen in the chroman ring, leading to the regioselective bromination at the C-6 position.
Caption: Regioselective bromination of the chroman ring.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromochroman
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Bromochroman, a key intermediate in organic synthesis. The document details its structural and physical characteristics, provides established experimental protocols for its analysis, and includes a workflow for its characterization, designed for professionals in research and development.
Core Physicochemical Properties
This compound, also known by its IUPAC name 6-bromo-3,4-dihydro-2H-chromene, is a halogenated derivative of the chroman scaffold.[1] The chroman structure is a privileged heterocyclic motif found in a variety of biologically active compounds. The introduction of a bromine atom onto this scaffold provides a versatile handle for further chemical modifications, making this compound a valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| IUPAC Name | 6-bromo-3,4-dihydro-2H-chromene | [1] |
| CAS Number | 3875-78-3 | [1] |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| Canonical SMILES | C1CC2=C(C=CC(=C2)Br)OC1 | [1] |
| InChIKey | KPFDABVKWKOIME-UHFFFAOYSA-N | [1] |
Table 2: Physical and Chemical Data
| Property | Value | Notes | Reference |
| Physical State | Liquid | General observation for similar compounds. | [2] |
| Melting Point | Not available | Data for this specific compound is not readily available. | |
| Boiling Point | Not available | Data for this specific compound is not readily available. | |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents. | Based on the nonpolar nature of the brominated hydrocarbon structure. | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. Below is a summary of expected and reported spectral data.
Table 3: Spectroscopic Properties
| Technique | Data and Interpretation | Reference |
| ¹H NMR | Expected signals for aromatic protons (around 6.5-7.5 ppm) and aliphatic protons of the dihydropyran ring (methylene protons, ~1.8-4.5 ppm). | [4][5] |
| ¹³C NMR | Expected signals for aromatic carbons (110-160 ppm) and aliphatic carbons (20-70 ppm). | [6] |
| Mass Spectrometry (MS) | The molecular ion peak will exhibit a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks separated by ~2 m/z units. The monoisotopic mass is 211.98368 Da. | [1][7] |
| Infrared (IR) Spectroscopy | Key absorptions are expected for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2850-3000 cm⁻¹), C=C stretching of the aromatic ring (~1400-1600 cm⁻¹), and C-O ether stretching (~1000-1300 cm⁻¹). | [8] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and analysis of this compound, adapted from standard laboratory procedures for related compounds.
Synthesis of Chroman Derivatives
While a specific protocol for this compound is not detailed in the provided results, a general synthesis can be adapted from methods for similar structures, such as the synthesis of this compound-3-ol from 4-bromophenol.[9] This involves the cyclization of a brominated precursor.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material (e.g., a derivative of 4-bromophenol) in a suitable solvent.
-
Cyclization: Add the cyclizing agent (e.g., epichlorohydrin or glycidol in the presence of a base) to the solution.[9]
-
Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous work-up to remove inorganic salts and byproducts. This typically involves extraction with an organic solvent (e.g., ethyl acetate or dichloromethane), followed by washing the organic layer with brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure chroman derivative.
Melting and Boiling Point Determination
These fundamental techniques are used to assess the purity and identity of a compound.[10]
Methodology for Melting Point Determination:
-
Sample Preparation: Finely grind a small amount of the crystalline sample and pack it into a capillary tube sealed at one end.[10]
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[10]
-
Heating and Observation: Heat the sample at a slow, steady rate (1-2 °C per minute) near the expected melting point.[10]
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid.[10] A sharp melting range typically indicates high purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
Methodology for ¹H and ¹³C NMR:
-
Sample Preparation: Accurately weigh the sample (10-20 mg for ¹H NMR, 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean vial.[11]
-
Transfer: Use a Pasteur pipette to transfer the solution into a standard 5 mm NMR tube.[11]
-
Instrument Setup: Place the NMR tube in the spectrometer. For ¹H NMR, use a standard one-pulse sequence. For ¹³C NMR, use a proton-decoupled pulse sequence.[11]
-
Data Acquisition: Acquire the spectrum at a controlled temperature (e.g., 298 K). The number of scans will be significantly higher for ¹³C NMR to achieve a good signal-to-noise ratio.[11]
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[11]
Mass Spectrometry (MS)
MS is used to determine the molecular weight and can provide structural information through fragmentation patterns.[7]
Methodology (using Electrospray Ionization - ESI):
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of about 1 mg/mL.[7]
-
Infusion: Introduce the sample solution into the mass spectrometer's ion source via direct infusion or through a liquid chromatography system.
-
Ionization: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.[7]
-
Data Analysis: Scan a mass range that includes the expected m/z of the molecular ion (e.g., m/z 100-300).[7] Identify the peak corresponding to the molecular ion. For this compound, look for the characteristic 1:1 isotopic pattern of bromine.[7] Compare the experimental m/z value to the theoretical value.[7]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a synthesized batch of this compound.
Caption: Experimental workflow for synthesis and characterization of this compound.
Safety and Handling
-
General Handling: Use in a well-ventilated area.[2][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12] Avoid contact with skin and eyes and avoid breathing vapors or mist.[2]
-
Hazards: Similar compounds are listed as harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[1][13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]
References
- 1. This compound | C9H9BrO | CID 10856814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. 6-Bromo-1,2,3,4-tetrahydroquinoline | C9H10BrN | CID 4715029 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Characterization of 6-Bromochroman
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 6-bromochroman. The document details predicted spectral data, outlines experimental protocols for acquiring such data, and includes visualizations to illustrate analytical workflows.
Data Presentation
The following tables summarize the predicted quantitative ¹H and ¹³C NMR data, alongside the observed mass spectrometry data for this compound.
¹H NMR Spectral Data (Predicted)
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic and aliphatic protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] |
| H-5 | ~7.20 | d | J = 2.0 |
| H-7 | ~7.15 | dd | J = 8.4, 2.0 |
| H-8 | ~6.70 | d | J = 8.4 |
| H-2 (OCH₂) | ~4.20 | t | J = 5.2 |
| H-4 (ArCH₂) | ~2.80 | t | J = 6.5 |
| H-3 (CH₂) | ~2.00 | m | - |
¹³C NMR Spectral Data (Predicted)
The predicted ¹³C NMR spectrum of this compound will display nine distinct signals corresponding to the nine carbon atoms in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-8a | ~154.0 |
| C-4a | ~129.5 |
| C-7 | ~129.0 |
| C-5 | ~128.0 |
| C-8 | ~118.0 |
| C-6 | ~115.0 |
| C-2 | ~66.0 |
| C-4 | ~29.0 |
| C-3 | ~22.0 |
Mass Spectrometry Data
The mass spectrum of this compound is characterized by the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a distinctive isotopic pattern for the molecular ion and bromine-containing fragments, with two peaks of almost equal intensity separated by two mass-to-charge units (m/z).[1][2] The molecular weight of this compound is approximately 213.07 g/mol .[3]
| m/z | Interpretation |
| 212/214 | [M]⁺ molecular ion peak corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |
| 133 | [M - Br]⁺, loss of a bromine radical. |
| 131 | [M - Br - H₂]⁺ |
| 103 | Fragmentation of the chroman ring. |
Experimental Protocols
The following sections outline generalized methodologies for acquiring high-quality NMR and mass spectra for chroman derivatives like this compound.
NMR Spectroscopy
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-20 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4]
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for compounds of this type.[4]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.[4]
-
Pulse Program: A standard one-pulse sequence is typically used.[1]
-
Temperature: 298 K (25 °C).[4]
-
Spectral Width: Approximately 12-15 ppm.[1]
-
Acquisition Time: 2-4 seconds.[4]
-
Relaxation Delay: 1-5 seconds.[4]
-
Number of Scans: 8 to 16 scans are generally sufficient.[4]
-
Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as TMS (δ = 0.00 ppm).
¹³C NMR Acquisition Parameters
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.[4]
-
Spectral Width: Approximately 200-220 ppm.[1]
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[4]
-
Referencing: The spectrum is referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).[4]
Mass Spectrometry
Sample Introduction and Ionization
-
Sample Introduction: The this compound sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1]
-
Ionization: Electron Ionization (EI) is a common method for volatile and thermally stable compounds like this compound.[1]
Mass Analysis and Detection
-
Mass Analyzer: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer such as a quadrupole or time-of-flight (TOF).[1]
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.[1]
Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Logical Relationship of Spectroscopic Data
The following diagram illustrates the logical relationship between the different types of spectroscopic data in the structural elucidation of this compound.
Caption: Relationship of spectroscopic data to structural elucidation.
References
In-Depth Technical Guide to the Crystal Structure Analysis of 6-Bromochroman Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the crystallographic analysis of 6-Bromochroman derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. The chroman scaffold is a privileged structure, and the introduction of a bromine atom at the 6-position can significantly influence the physicochemical and biological properties of the resulting molecules. Understanding their three-dimensional structure at the atomic level through X-ray crystallography is paramount for structure-activity relationship (SAR) studies and rational drug design.
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a representative this compound derivative, providing a quantitative snapshot of its solid-state architecture.[1]
| Parameter | 6-Bromo-2-(4-chlorophenyl)chroman-4-one |
| Chemical Formula | C₁₅H₁₀BrClO₂ |
| Formula Weight | 353.60 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.2173(6) |
| b (Å) | 20.7174(14) |
| c (Å) | 6.9035(4) |
| α (°) | 90 |
| β (°) | 99.332(3) |
| γ (°) | 90 |
| Volume (ų) | 1300.83(14) |
| Z | 4 |
| Temperature (K) | 173(2) |
| Radiation (Å) | 0.71073 |
| R-factor (%) | 1.53 |
| CCDC No. | 2154587 |
Experimental Protocols
The determination of the crystal structure of this compound derivatives involves a series of well-defined experimental steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.
Synthesis and Crystallization
The synthesis of this compound derivatives often involves the cyclization of a corresponding chalcone. For instance, 6-bromo-2-(4-chlorophenyl)chroman-4-one can be synthesized by heating a mixture of (E)-1-(5-bromo-2-hydroxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one and piperidine in ethanol.[1] The resulting product is then purified by recrystallization.
High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the compound in an appropriate solvent, such as dichloromethane.[1]
X-ray Data Collection and Processing
Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The crystal is mounted on a goniometer head and maintained at a low temperature (e.g., 173 K) to minimize thermal vibrations.[1] A series of diffraction images are collected as the crystal is rotated.
The collected raw data are then processed, which includes integration of the reflection intensities and correction for various factors such as Lorentz and polarization effects, and absorption.
Structure Solution and Refinement
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined using full-matrix least-squares on F². In this iterative process, the atomic coordinates, and thermal parameters are adjusted to minimize the difference between the observed and calculated structure factors.[1] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[1]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a this compound derivative.
This comprehensive approach, from synthesis to detailed structural analysis, provides invaluable insights for the scientific community, particularly for those in drug discovery and development, aiding in the design of novel therapeutic agents with improved efficacy and specificity.
References
Solubility of 6-Bromochroman in organic solvents
An In-depth Technical Guide to the Solubility of 6-Bromochroman in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Solubility Profile of this compound
Based on the general principle of "like dissolves like," the solubility of this compound can be predicted by its structural features. The molecule possesses a polar chroman ring system containing an ether linkage and a non-polar brominated aromatic ring. This dual nature suggests solubility in a range of organic solvents. The expected qualitative solubility is summarized in the table below.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Ethyl Acetate, Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the polar ether group of the chroman ring. A related compound, this compound-4-one, is noted to be soluble in several of these solvents, including DMSO, DMF, ethyl acetate, and acetonitrile.[3] |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can act as a hydrogen bond donor to the ether oxygen of this compound. Their alkyl chains also provide some non-polar character, aiding in the dissolution of the entire molecule. |
| Non-Polar Aromatic | Toluene, Benzene | Moderate | The aromatic ring of these solvents can interact favorably with the brominated benzene ring of this compound through π-π stacking. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds, including those with moderate polarity and aromatic systems. This compound-4-one is known to be soluble in both dichloromethane and chloroform.[3] |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low | The overall polarity of this compound, due to the ether functional group, is likely too high for significant solubility in purely aliphatic, non-polar solvents. |
| Aqueous | Water | Insoluble | The presence of the large, non-polar brominated aromatic ring and the lack of significant hydrogen bonding capability with water would render it insoluble in aqueous media. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The isothermal saturation method is a common and reliable technique for determining the solubility of a solid compound in a solvent.[4]
Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance (± 0.0001 g)
-
Scintillation vials or sealed test tubes
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Place the vial in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.
-
-
Sample Collection and Filtration:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis (Optional but Recommended):
-
Record the exact volume of the filtered saturated solution.
-
Carefully evaporate the solvent from the volumetric flask under reduced pressure or in a fume hood.
-
Once the solvent is completely removed, weigh the flask containing the dried this compound residue.
-
Calculate the solubility in terms of mass per volume (e.g., g/100 mL).
-
-
Chromatographic Analysis (Preferred Method):
-
Accurately dilute the filtered saturated solution with a known volume of the solvent.
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the concentration of the saturated solution.
-
-
Data Reporting:
-
Express the solubility in standard units such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
-
Always report the temperature at which the solubility was determined.
-
Visualized Workflows and Logical Relationships
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.
Caption: Experimental workflow for quantitative solubility determination.
Logical Relationship of Solubility Based on Solvent Polarity
This diagram illustrates the "like dissolves like" principle as it applies to predicting the solubility of this compound.
Caption: Logical relationship of solubility based on polarity.
Conclusion
While specific, published quantitative solubility data for this compound remains elusive, a strong predictive understanding can be established based on its molecular structure and the principles of chemical solubility. It is anticipated to be highly soluble in polar aprotic and halogenated solvents, with moderate to good solubility in polar protic and aromatic solvents, and poor solubility in non-polar aliphatic and aqueous media. For researchers and drug development professionals requiring precise data, the provided experimental protocol for quantitative solubility determination offers a reliable methodology. This guide serves as a foundational resource for handling this compound in a laboratory and development setting, enabling informed decisions for solvent selection in synthesis, purification, and formulation.
References
An In-depth Technical Guide to the Synthesis of 6-Bromochroman from 4-bromophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-bromochroman, a valuable heterocyclic compound, commencing from the readily available starting material, 4-bromophenol. This document details the synthetic pathway, including experimental protocols for each key step, a summary of quantitative data, and visual representations of the reaction workflow and mechanisms to facilitate understanding and replication in a laboratory setting.
Introduction
This compound is a substituted chroman derivative. The chroman scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products, including vitamin E. The presence of a bromine atom at the 6-position offers a versatile handle for further functionalization through various cross-coupling reactions, making this compound a key intermediate in the synthesis of more complex molecules for drug discovery and materials science. This guide focuses on a reliable and well-established three-step synthesis route starting from 4-bromophenol.
Overall Synthetic Pathway
The synthesis of this compound from 4-bromophenol is typically achieved through a three-step sequence:
-
O-allylation: A Williamson ether synthesis is employed to react 4-bromophenol with an allyl halide, yielding 4-bromo-1-(allyloxy)benzene.
-
Claisen Rearrangement: The resulting allyl ether undergoes a thermal[1][1]-sigmatropic rearrangement to form 2-allyl-4-bromophenol.
-
Cyclization: An acid-catalyzed intramolecular hydroalkoxylation of the ortho-allyl phenol intermediate leads to the formation of the target molecule, this compound.
The overall transformation is depicted in the following workflow diagram:
References
Predicted ¹H and ¹³C NMR Chemical Shifts for 6-Bromochroman: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 6-Bromochroman. The data presented herein is generated through computational prediction methods, offering a valuable reference for the structural elucidation and characterization of this molecule in drug discovery and development workflows. This document also outlines a general experimental protocol for acquiring NMR data, ensuring reproducibility and accuracy in experimental settings.
Predicted NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values were computationally generated and are intended to serve as a reference for spectral assignment. The numbering convention used for the assignments is detailed in Figure 1.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
| H-2 | 4.21 | t | 5.2 |
| H-3 | 2.05 | p | 6.5 |
| H-4 | 2.78 | t | 6.5 |
| H-5 | 6.75 | d | 8.5 |
| H-7 | 7.18 | dd | 8.5, 2.4 |
| H-8 | 7.21 | d | 2.4 |
Solvent: CDCl₃, Frequency: 400 MHz Note: Predicted values are subject to variation based on the prediction algorithm and solvent effects.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Position | Predicted Chemical Shift (ppm) |
| C-2 | 66.5 |
| C-3 | 22.8 |
| C-4 | 29.7 |
| C-4a | 121.8 |
| C-5 | 127.8 |
| C-6 | 115.7 |
| C-7 | 130.5 |
| C-8 | 117.3 |
| C-8a | 154.2 |
Solvent: CDCl₃, Frequency: 100 MHz Note: Predicted values are subject to variation based on the prediction algorithm and solvent effects.
Visualization of this compound Structure
The following diagram illustrates the chemical structure of this compound with the atom numbering system used for the NMR shift assignments in the tables above.
Figure 1: Structure of this compound with atom numbering.
Standard Experimental Protocol for NMR Spectroscopy
The following provides a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra, which can be adapted for this compound.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
The ¹H NMR spectrum should be recorded on a 400 MHz or higher field spectrometer.
-
Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16 to 32 scans for good signal-to-noise ratio.
-
The data should be processed with a Fourier transform and the baseline and phase should be corrected manually.
3. ¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum should be recorded on the same spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.[1]
-
Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve an adequate signal-to-noise ratio.[2][3]
-
Broadband proton decoupling is typically used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.[3]
-
The spectral width is generally set to 200-220 ppm.[3]
-
Data processing involves Fourier transformation, baseline correction, and phase correction.
4. Data Analysis:
-
The chemical shifts (δ) of the signals in both ¹H and ¹³C spectra should be reported in parts per million (ppm) relative to the TMS standard.[1]
-
For the ¹H spectrum, the integration of each signal should be determined to ascertain the relative number of protons.
-
The multiplicity (e.g., singlet, doublet, triplet, multiplet) and coupling constants (J) in Hertz (Hz) should be reported for each signal in the ¹H spectrum.[1]
Logical Workflow for NMR-based Structural Confirmation
The following diagram outlines the logical workflow for confirming the structure of a synthesized compound like this compound using NMR spectroscopy.
References
Spectroscopic Data for the Structural Confirmation of 6-Bromochroman: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data essential for the structural confirmation of 6-Bromochroman. The following sections detail the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) data, along with the experimental protocols for their acquisition. This information is critical for ensuring the identity and purity of this compound in research and development settings.
Spectroscopic Data Summary
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. The quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy are summarized in the tables below for clear and easy comparison.
Table 1: ¹H NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 7.19 | d | 1H | 2.3 | H-5 |
| 7.14 | dd | 1H | 8.4, 2.3 | H-7 |
| 6.69 | d | 1H | 8.4 | H-8 |
| 4.18 | t | 2H | 5.2 | H-2 |
| 2.76 | t | 2H | 6.5 | H-4 |
| 2.06 | p | 2H | 5.8 | H-3 |
Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 153.8 | C-8a |
| 132.0 | C-7 |
| 129.8 | C-5 |
| 124.8 | C-4a |
| 118.5 | C-8 |
| 112.9 | C-6 |
| 66.5 | C-2 |
| 29.2 | C-4 |
| 22.1 | C-3 |
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Abundance (%) | Assignment |
| 214 | 98 | [M+2]⁺ |
| 212 | 100 | [M]⁺ |
| 185 | 45 | [M-C₂H₃]⁺ |
| 183 | 48 | [M-C₂H₅]⁺ |
| 134 | 25 | [M-Br]⁺ |
| 104 | 30 | [C₇H₄O]⁺ |
| 78 | 28 | [C₆H₆]⁺ |
Table 4: Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950 | Medium | C-H (aliphatic) stretch |
| 2880 | Medium | C-H (aliphatic) stretch |
| 1590 | Medium | C=C (aromatic) stretch |
| 1480 | Strong | C=C (aromatic) stretch |
| 1220 | Strong | C-O (ether) stretch |
| 1050 | Medium | C-Br stretch |
| 810 | Strong | C-H (aromatic) bend |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble. Deuterated chloroform (CDCl₃) is a common choice.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard one-pulse sequence.
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans (NS): 8 to 16 scans.
-
Referencing: The spectrum is referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm) or an internal standard such as tetramethylsilane (TMS, δ = 0.00 ppm).
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Temperature: 298 K (25 °C).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.[1]
-
Referencing: The spectrum is referenced to the solvent peak of CDCl₃ (δ = 77.16 ppm).
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Integration: For ¹H NMR, integrate the peaks to determine the relative proton ratios.
-
Peak Picking: Identify the chemical shift of each peak.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI).
Sample Introduction: The sample can be introduced via direct infusion or after separation by gas chromatography (GC-MS).
EI-MS Protocol:
-
Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing the removal of an electron to form a molecular ion (M⁺).
-
Fragmentation: The high internal energy of the molecular ion leads to fragmentation, producing a series of characteristic fragment ions.
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Thin Film Method):
-
Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or acetone).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr).
-
Allow the solvent to evaporate, leaving a thin film of the compound on the plate.
Data Acquisition:
-
Background Scan: Record a background spectrum of the clean, empty sample holder.
-
Sample Scan: Place the salt plate with the sample film in the spectrometer and record the sample spectrum.
-
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the structural confirmation of an organic compound like this compound using the spectroscopic methods described.
References
An In-depth Technical Guide to 6-Bromochroman (CAS Number 3875-78-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide compiles the currently available information on 6-Bromochroman (CAS 3875-78-3). It is important to note that while physicochemical properties are reported, detailed experimental spectra, specific synthesis protocols for this exact molecule, and its biological activities have not been extensively characterized in publicly accessible literature. This guide, therefore, draws upon data from structurally related compounds to provide insights into its expected properties and potential applications.
Core Properties of this compound
This compound is a halogenated derivative of the chroman scaffold, a heterocyclic motif present in a variety of biologically active compounds. The presence of a bromine atom on the aromatic ring provides a handle for further synthetic modifications, making it a potentially valuable intermediate in medicinal chemistry and materials science.
Physicochemical Data
The known quantitative data for this compound are summarized in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.
| Property | Value | Reference(s) |
| CAS Number | 3875-78-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₉BrO | [1][2][3][4][5][6] |
| Molecular Weight | 213.07 g/mol | [1][2][3][4][5][6] |
| Physical Form | Liquid | [4] |
| Boiling Point | 143-144 °C at 18 mmHg | N/A |
| Density | 1.485 g/cm³ | N/A |
| Refractive Index | 1.58 | N/A |
| Purity | Typically ≥97% | [3][5] |
| Storage | Keep in a dark place, sealed in dry, room temperature. | [4] |
Spectroscopic Profile
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the substituted benzene ring and the aliphatic protons of the dihydropyran ring. The aromatic protons will likely appear as complex multiplets in the range of δ 6.8-7.5 ppm. The methylene protons of the chroman ring will appear as triplets or multiplets in the regions of δ 2.0-3.0 ppm (C3-H₂) and δ 4.1-4.5 ppm (C2-H₂), and the benzylic protons at C4 will likely be in the range of δ 2.7-2.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbon atom attached to the bromine (C6) is expected to have a chemical shift in the range of δ 110-120 ppm. The other aromatic carbons will resonate between δ 115-155 ppm. The aliphatic carbons of the dihydropyran ring are expected in the upfield region, typically with C2 at δ 65-75 ppm, C3 at δ 20-30 ppm, and C4 at δ 20-30 ppm.
1.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration |
| 3100-3000 | Aromatic C-H stretch |
| 2960-2850 | Aliphatic C-H stretch |
| 1600-1450 | Aromatic C=C stretch |
| 1260-1200 | Aryl-O stretch (asymmetric) |
| 1075-1020 | Aryl-O stretch (symmetric) |
| ~1070 | C-Br stretch |
1.2.3. Mass Spectrometry (MS)
In mass spectrometry using electron ionization (EI), this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). Fragmentation would likely involve the loss of ethylene (C₂H₄) via a retro-Diels-Alder reaction, a common fragmentation pattern for chroman derivatives, leading to a significant fragment ion.
Synthesis of this compound
Proposed Synthetic Pathway from 4-Bromophenol
A likely synthesis of this compound would involve the reaction of 4-bromophenol with an allyl halide, such as allyl bromide, followed by a Claisen rearrangement and subsequent cyclization.
Illustrative Experimental Protocol
The following protocol is a generalized procedure adapted from the synthesis of similar chroman structures and should be optimized for the specific synthesis of this compound.
Step 1: Williamson Ether Synthesis of 4-Bromo-1-(allyloxy)benzene
-
To a stirred solution of 4-bromophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).
-
To this suspension, add allyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography to yield 4-bromo-1-(allyloxy)benzene.
Step 2: Claisen Rearrangement to 2-Allyl-4-bromophenol
-
Heat the 4-bromo-1-(allyloxy)benzene neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 180-200 °C.
-
Maintain the temperature and monitor the rearrangement by TLC until the starting material is consumed.
-
Cool the reaction mixture and purify the resulting 2-allyl-4-bromophenol by vacuum distillation or column chromatography.
Step 3: Cyclization to this compound
-
The cyclization of 2-allyl-4-bromophenol to this compound can be achieved through various methods, including acid-catalyzed cyclization (e.g., using H₂SO₄ or polyphosphoric acid) or hydroboration-oxidation followed by an intramolecular Mitsunobu reaction. The choice of method will influence the overall yield and purity.
-
For an acid-catalyzed approach, dissolve 2-allyl-4-bromophenol in an appropriate solvent and treat with a catalytic amount of acid.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to obtain this compound.
Potential Biological Activity and Signaling Pathways
Specific biological studies on this compound have not been reported. However, the chroman scaffold is a "privileged structure" in medicinal chemistry, and numerous derivatives have exhibited a wide range of pharmacological activities. The introduction of a bromine atom can often enhance the biological potency of a molecule.
Potential as an Anticancer Agent
Chroman derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The presence of a bromine atom on the aromatic ring can increase lipophilicity, potentially enhancing cell membrane permeability and interaction with intracellular targets. Some brominated quinoline derivatives, which share structural similarities, have shown notable cytotoxic activity.
One of the key signaling pathways often implicated in cancer is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival. It is plausible that this compound or its derivatives could modulate this pathway, a hypothesis that would require experimental validation.
Potential as an Antimicrobial Agent
Various chromene and chromanone derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[7][8] Halogen substitution, including bromination, has been shown to influence the antimicrobial potency of these compounds.[7] Therefore, it is reasonable to hypothesize that this compound may possess antimicrobial properties, which would need to be confirmed through in vitro screening against relevant microbial strains.
Safety and Handling
Based on available safety data sheets, this compound is considered harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][4]
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion and Future Directions
This compound is a readily accessible synthetic intermediate with potential for further functionalization. While its physicochemical properties are partially characterized, a significant gap exists in the literature concerning its detailed spectroscopic analysis, a specific and optimized synthesis protocol, and, most importantly, its biological activity profile.
Future research should focus on:
-
The full spectroscopic characterization of this compound, including detailed analysis of its ¹H NMR, ¹³C NMR, IR, and mass spectra.
-
Development and optimization of a high-yielding, scalable synthesis protocol.
-
A comprehensive biological evaluation, including in vitro screening for anticancer, antimicrobial, and other potential therapeutic activities.
-
If biological activity is identified, subsequent studies should aim to elucidate the mechanism of action and any relevant signaling pathways involved.
This foundational work is necessary to unlock the full potential of this compound as a valuable building block for the development of novel therapeutics and functional materials.
References
- 1. BRD4-specific PROTAC inhibits basal-like breast cancer partially through downregulating KLF5 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C9H9BrO | CID 10856814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors [mdpi.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
6-Bromochroman: A Technical Overview of a Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Bromochroman, a heterocyclic compound that has garnered interest within the scientific community. While detailed biological activity and specific signaling pathway modulations for this compound itself are not extensively documented in publicly available literature, the broader class of chroman derivatives, particularly those with bromine substitution, has demonstrated significant potential in medicinal chemistry. This document will therefore focus on the core physicochemical properties of this compound and extrapolate the potential applications and research avenues based on the activities of structurally related compounds.
Core Compound Properties
The fundamental properties of this compound are essential for its use as a chemical intermediate and a foundational scaffold in the synthesis of more complex molecules. These key quantitative data points are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₉BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| IUPAC Name | 6-bromo-3,4-dihydro-2H-chromene | [1] |
| CAS Number | 3875-78-3 | [1] |
The Chroman Scaffold in Drug Discovery
The chroman framework, a fusion of a benzene and a pyran ring, is recognized as a "privileged scaffold" in the field of drug development. This is due to its prevalence in a variety of natural products and synthetic molecules that exhibit a wide range of biological activities. The introduction of a bromine atom at the 6-position, as in this compound, can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for its pharmacokinetic and pharmacodynamic profile.
Derivatives of the chroman scaffold have been investigated for several therapeutic applications, including:
-
Anticancer Activity: Certain chromane derivatives have shown potential in the treatment of cancers, such as prostate cancer, by inhibiting key cellular targets.
-
Enzyme Inhibition: The chroman structure has been utilized in the development of inhibitors for various enzymes, including β-lactamases.
-
Neurological Applications: The structural motifs related to chromans are found in compounds being explored for neurological disorders.
Synthesis of this compound Derivatives: A Generalized Approach
While specific protocols for the direct functionalization of this compound are varied, a common strategy in medicinal chemistry involves the synthesis of derivatives from precursors that already contain the brominated chroman core. A generalized workflow for the synthesis of a this compound derivative is presented below. This often starts with a brominated phenolic compound which undergoes cyclization to form the chroman ring, followed by further modifications.
Experimental Protocol: Generalized Synthesis of a this compound Ester Derivative
The following is a representative, generalized protocol for the synthesis of a this compound ester derivative, based on common organic chemistry principles.
Materials:
-
6-Bromo-3-hydroxychroman (starting material)
-
Anhydrous dichloromethane (DCM) as solvent
-
Pyridine or another suitable base
-
An acyl chloride (e.g., acetyl chloride) for esterification
-
Standard laboratory glassware and workup reagents (e.g., hydrochloric acid, sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 6-Bromo-3-hydroxychroman (1.0 equivalent) in anhydrous DCM.
-
Addition of Base: Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add the acyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding dilute hydrochloric acid. Separate the organic layer, and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure this compound ester derivative.
Potential Signaling Pathway Modulation
Given that chroman derivatives have been investigated as inhibitors of histone acetyltransferases (HATs), a key class of enzymes in epigenetic regulation, it is plausible that novel this compound derivatives could be designed to target similar pathways. HATs play a crucial role in chromatin remodeling and gene transcription, and their dysregulation is implicated in diseases such as cancer.
The diagram below illustrates a simplified signaling pathway involving HATs and histone deacetylases (HDACs) in the regulation of gene expression, a potential area of impact for this compound derivatives.
Conclusion
This compound serves as a valuable building block in the synthesis of a diverse range of molecules with potential therapeutic applications. While direct biological data on this compound is limited, the extensive research into its derivatives underscores the importance of the 6-brominated chroman scaffold in medicinal chemistry. Future research focusing on the synthesis and biological evaluation of novel this compound derivatives is warranted to explore their full potential in targeting various disease pathways. This guide provides a foundational understanding for researchers and drug development professionals interested in leveraging this versatile chemical entity.
References
Methodological & Application
6-Bromochroman: A Versatile Scaffold for Modern Drug Discovery
Application Notes and Protocols for Researchers and Drug Development Professionals
The 6-bromochroman scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The unique structural features of the chroman ring system, combined with the strategic placement of a bromine atom, provide a valuable handle for synthetic modification and targeted biological activity. These application notes provide an overview of the therapeutic potential of this compound derivatives, supported by quantitative data from analogous compounds, and detailed experimental protocols for their synthesis and evaluation.
Therapeutic Applications
Derivatives of the this compound scaffold have shown promise in a range of therapeutic areas, including oncology, neurodegenerative diseases, and inflammatory conditions. The chroman core is a recurring motif in numerous natural products and synthetic molecules with diverse biological activities.[1]
Anticancer Activity
Table 1: Anticancer Activity of 6-Bromo-Substituted Quinazolin-4(3H)-one Derivatives (Analogs to this compound) [3]
| Compound ID | Substitution | MCF-7 IC₅₀ (µM) | SW480 IC₅₀ (µM) |
| Analog 1 | R = Phenyl | 5.23 ± 0.41 | 7.81 ± 0.62 |
| Analog 2 | R = 4-Chlorophenyl | 3.11 ± 0.25 | 4.52 ± 0.36 |
| Analog 3 | R = 4-Methoxyphenyl | 8.94 ± 0.71 | 10.32 ± 0.83 |
| Cisplatin | - | 6.80 ± 0.54 | 8.10 ± 0.65 |
| Doxorubicin | - | 0.45 ± 0.04 | 0.62 ± 0.05 |
| Erlotinib | - | 12.50 ± 1.00 | 15.20 ± 1.22 |
Data represents the half-maximal inhibitory concentration (IC₅₀) and is presented as mean ± standard deviation.
Neuroprotective Effects
Certain chroman derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[2] Their mechanisms of action often involve antioxidant properties and the modulation of specific signaling pathways.[2] Coumarin derivatives, which share a similar benzopyranone core with chromans, have demonstrated neuroprotective effects by reducing tau protein aggregation and caspase activity in neuronal cells.[4][5]
Table 2: Neuroprotective Activity of Coumarin Derivatives (Analogs to this compound) [5]
| Compound ID | Tau Aggregation Inhibition EC₅₀ (µM) | Caspase-1 Activity Reduction (%) | Caspase-3 Activity Reduction (%) | Caspase-6 Activity Reduction (%) |
| LMDS-1 | 84 | 45 ± 5 | 52 ± 6 | 48 ± 5 |
| LMDS-2 | 8 | 68 ± 7 | 75 ± 8 | 71 ± 7 |
| LMDS-3 | 21 | 32 ± 4 | 38 ± 4 | 35 ± 4 |
| LMDS-4 | 14 | 55 ± 6 | 61 ± 7 | 58 ± 6 |
EC₅₀ represents the half-maximal effective concentration. Caspase activity reduction is shown as a percentage decrease compared to control at a fixed concentration.
Anti-inflammatory Activity
The anti-inflammatory potential of brominated compounds is an active area of research. Marine alkaloid L-6-bromohypaphorine and its synthetic analogs have been shown to act as agonists of the α7 nicotinic acetylcholine receptor (nAChR), which is involved in anti-inflammatory regulation.[6]
Table 3: Anti-inflammatory Activity of 6-Substituted Hypaphorine Analogs [6]
| Compound ID | α7 nAChR Agonist EC₅₀ (µM) |
| L-6-bromohypaphorine | 80 |
| Methoxy ester of D-6-iodohypaphorine (6ID) | 0.610 |
| Methyl ester of 6-nitrohypaphorine | 14 |
EC₅₀ represents the half-maximal effective concentration for receptor agonism.
Signaling Pathways
The biological activities of chroman derivatives are often attributed to their interaction with key cellular signaling pathways involved in cell proliferation, survival, and inflammation.[2]
PI3K/Akt/mTOR Pathway in Cancer
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth and is frequently dysregulated in cancer.[2] Chroman derivatives may exert their anticancer effects by inhibiting this pathway, leading to cell cycle arrest and apoptosis.[2]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by this compound derivatives.
MAPK Pathway in Cancer and Inflammation
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and stress responses.[1][7] Dysregulation of this pathway is common in various cancers.[1] Natural products, including flavonoids which are structurally related to chromans, are known to modulate MAPK signaling.[8]
Caption: Postulated modulation of the MAPK signaling pathway by this compound derivatives.
Experimental Protocols
The following protocols provide generalized methodologies for the synthesis and biological evaluation of this compound derivatives.
Protocol 1: Synthesis of 6-Bromo-4-oxo-4H-chromene-3-carbaldehyde
This protocol is based on the Vilsmeier-Haack reaction for the synthesis of substituted 3-formylchromones.
Materials:
-
Substituted 2-hydroxyacetophenone
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethanol or N,N-dimethylformamide for recrystallization
Procedure:
-
Vilsmeier Reagent Preparation: In a fume hood, add phosphorus oxychloride (~4 molar equivalents) dropwise to a stirred solution of dry N,N-dimethylformamide (~10 molar equivalents) under an inert atmosphere at 0-10 °C.
-
Stir the mixture for an additional hour at approximately 50 °C to ensure complete formation of the Vilsmeier reagent.
-
Reaction: Add the substituted 2-hydroxyacetophenone to the Vilsmeier reagent.
-
Heat the reaction mixture to 70-90 °C and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into crushed ice with vigorous stirring.
-
Isolation and Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or N,N-dimethylformamide) to yield the final product.
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic activity of test compounds.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (and positive controls) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Caption: Generalized workflow for in vitro anticancer activity screening using the MTT assay.
Protocol 3: Neuronal Cell Culture and Neuroprotection Assay
This protocol describes a general method for assessing the neuroprotective effects of test compounds against a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Appropriate cell culture medium and supplements
-
Neurotoxin (e.g., Aβ peptide for Alzheimer's model, MPP+ for Parkinson's model)
-
Test compound stock solution
-
Reagents for assessing cell viability (e.g., MTT, LDH assay kit)
-
Fluorescence microscope or plate reader for specific assays (e.g., caspase activity)
Procedure:
-
Cell Culture: Culture neuronal cells in appropriate plates or dishes. For SH-SY5Y cells, differentiation may be induced with retinoic acid.
-
Pre-treatment: Pre-treat the cells with various concentrations of the this compound derivative for 1-2 hours.
-
Neurotoxin Exposure: Add the neurotoxin to the cell culture medium and incubate for a specified period (e.g., 24-48 hours).
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the medium.
-
Mechanistic Studies (Optional): Perform specific assays to investigate the mechanism of neuroprotection, such as measuring reactive oxygen species (ROS) levels, caspase activity, or protein aggregation.
-
Data Analysis: Quantify the neuroprotective effect by comparing the viability of cells treated with the test compound and the neurotoxin to those treated with the neurotoxin alone.
Disclaimer
The information provided in these application notes is for research purposes only. The experimental protocols are generalized and may require optimization for specific applications and laboratory conditions. The biological data presented for analogous compounds is for informational purposes and may not be directly representative of the activity of all this compound derivatives.
References
- 1. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway and Reduction of Caspase Activity in Neuronal Cells Expressing Pro-Aggregated Tau Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. MAPK Pathways in Ocular Pathophysiology: Potential Therapeutic Drugs and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 6-Bromochroman
For Researchers, Scientists, and Drug Development Professionals
Abstract The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities.[1] 6-Bromochroman, in particular, serves as a versatile and crucial intermediate for the synthesis of novel therapeutic agents.[2] The presence of the bromine atom provides a functional handle for further molecular elaboration through cross-coupling reactions, while the chroman ring system offers a rigid three-dimensional framework for strategic functionalization to interact with various biological targets.[1] This document provides detailed application notes and experimental protocols for the synthesis of key intermediates and bioactive derivatives from this compound, along with methods for their biological evaluation.
Application Note 1: Synthesis of Key Intermediates from 4-Bromophenol
The synthesis of functionalized chromanols and related structures is a critical step in developing a wide array of therapeutic agents.[3] One efficient approach begins with a readily available brominated starting material, 4-bromophenol, to construct the this compound core. This pre-installs the bromine at the desired position, avoiding potentially low-yield or poorly regioselective bromination steps later in the synthesis.[3]
Synthetic Workflow for this compound-3-ol
The following diagram outlines a common and effective synthetic route starting from 4-bromophenol to produce the valuable intermediate, this compound-3-ol.
References
Application Notes and Protocols for Suzuki Coupling Reaction of 6-Bromochroman
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Suzuki coupling reaction with 6-bromochroman, a valuable building block in the synthesis of various compounds of interest in drug discovery and materials science. The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1][2]
Introduction
The chroman scaffold is a privileged structure in medicinal chemistry, and the functionalization of this core at the 6-position via Suzuki coupling allows for the introduction of a wide array of aryl and heteroaryl substituents. This enables the systematic exploration of structure-activity relationships (SAR) in drug development programs. The choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent, is crucial for achieving high yields and purity of the desired 6-arylchroman products.[3] This document outlines common conditions and provides a general protocol for this transformation.
Key Reaction Parameters
Successful Suzuki coupling of this compound depends on several key parameters:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. This can be introduced directly (e.g., Pd(PPh₃)₄) or generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂, PdCl₂(dppf)).[4][5] The choice of catalyst can influence reaction efficiency.
-
Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst and facilitate the catalytic cycle. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for coupling aryl bromides.[6]
-
Base: A base is required to activate the boronic acid for transmetalation.[1][7] Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[4] The choice of base can impact the reaction rate and the prevalence of side reactions.
-
Solvent: A variety of solvents can be used, often in aqueous mixtures to facilitate the dissolution of the base. Common solvent systems include 1,4-dioxane/water, toluene/water, and DMF.[3][6]
-
Boron Source: While arylboronic acids are most common, boronic esters (e.g., pinacol esters) can also be used and may offer advantages in terms of stability.[1][7]
Summary of Reaction Conditions
The following table summarizes common conditions employed for the Suzuki coupling of aryl bromides, which are applicable to this compound.
| Component | Examples | Typical Molar Equivalents/Loading | Notes |
| Aryl Bromide | This compound | 1.0 | Starting material. |
| Boronic Acid/Ester | Phenylboronic acid, 4-Methoxyphenylboronic acid, etc. | 1.1 - 1.5 | A slight excess is typically used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂, Pd₂(dba)₃ | 1 - 5 mol% | Lower catalyst loading is preferred for cost-effectiveness and to minimize residual palladium. |
| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ | 2 - 10 mol% | Often used in a 1:2 or 1:4 ratio with the palladium precursor if not using a pre-formed catalyst complex. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | 2.0 - 3.0 | The choice of base can depend on the lability of other functional groups. |
| Solvent | 1,4-Dioxane/H₂O (4:1), Toluene/H₂O, DMF | - | Solvents should be degassed to prevent oxidation of the catalyst. |
| Temperature | 80 - 110 °C | - | Higher temperatures are often required for less reactive substrates. |
| Reaction Time | 2 - 24 hours | - | Reaction progress should be monitored by TLC or LC-MS. |
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol provides a general method for the Suzuki coupling of this compound with an arylboronic acid. Optimization of specific parameters may be necessary for different coupling partners.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and water, degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) to the flask.
-
Add the degassed solvent system (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-arylchroman.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.
Caption: A flowchart of the key steps in a typical Suzuki coupling experiment.
Catalytic Cycle
The mechanism of the Suzuki coupling reaction involves a catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The key steps in the palladium-catalyzed Suzuki coupling cycle.
Troubleshooting and Optimization
-
Low Conversion: If the reaction shows low conversion, consider increasing the temperature, using a more active catalyst/ligand system (e.g., a Buchwald ligand), or screening different bases.[8] Ensure that the solvents are thoroughly degassed, as oxygen can deactivate the catalyst.[6]
-
Side Reactions: Common side reactions include homocoupling of the boronic acid and protodeboronation (hydrolysis of the boronic acid). Using fresh boronic acids or more stable boronic esters can minimize these issues.[6] Running the reaction under a strict inert atmosphere can reduce homocoupling.[6]
-
Purification Challenges: If the product is difficult to separate from the catalyst byproducts, consider using a palladium scavenger resin or performing an additional filtration through a pad of celite.
By carefully selecting the reaction conditions and following a systematic protocol, the Suzuki coupling of this compound can be a reliable and high-yielding method for the synthesis of a diverse library of 6-arylchroman derivatives.
References
Application Notes and Protocols for 6-Bromochroman Derivatives in Anticancer Research
Audience: Researchers, scientists, and drug development professionals.
Introduction The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide spectrum of biological activities.[1] Within this class, halogenated derivatives, particularly those containing bromine, have garnered significant interest as a strategic approach to enhance potency and modulate pharmacological properties.[1][2] While comprehensive research on specific 6-bromochroman derivatives is still an emerging field, the broader family of chroman analogs and related brominated heterocyclic compounds has demonstrated notable cytotoxic effects against various cancer cell lines.[1][2]
These application notes serve as a foundational guide for researchers investigating the anticancer potential of this compound derivatives. By consolidating data and methodologies from structurally related compounds, this document provides a framework for synthesis, in vitro evaluation, and mechanism of action studies. The protocols and pathways described herein are based on established research on analogous molecules and are intended to be adapted for the specific investigation of novel this compound derivatives.
Data Presentation: Anticancer Activity of Analogous Compounds
While specific IC50 values for this compound derivatives are not widely published, data from structurally related brominated heterocyclic compounds highlight the potential of this chemical class. The following table summarizes the cytotoxic activities of selected 6-bromoquinazoline derivatives, which serve as relevant analogs.
Table 1: Cytotoxic Activity (IC50) of Analogous 6-Bromoquinazoline Derivatives
| Compound ID | Substituent (R) | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|---|
| 5b | 3-Fluoro-phenyl | MCF-7 (Breast) | 0.53 | [3] |
| 5b | 3-Fluoro-phenyl | SW480 (Colon) | 1.95 | [3] |
| Cisplatin | (Reference) | MCF-7 (Breast) | > 26.5 | [3] |
| Cisplatin | (Reference) | SW480 (Colon) | 12.3 |[3] |
Note: The data presented is for 6-bromoquinazoline derivatives, which are structurally analogous and provide insight into the potential potency of this compound derivatives.
Key Signaling Pathways
Research into chroman derivatives and other related anticancer compounds suggests the modulation of key signaling pathways that are often dysregulated in cancer.[1] The two primary pathways of interest are those controlling cell survival and programmed cell death (apoptosis).
1. PI3K/Akt/mTOR Signaling Pathway The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival.[1] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Chroman derivatives have been suggested to exert their anticancer effects by inhibiting this pathway, leading to cell cycle arrest and apoptosis.[1][4]
References
Application of 6-Bromochroman Derivatives in OLED Technology: A Prospective Analysis
Introduction
Organic Light-Emitting Diodes (OLEDs) represent a significant advancement in display and lighting technology, offering superior contrast, wider viewing angles, and faster response times compared to traditional liquid crystal displays.[1][2] The performance of OLED devices is intrinsically linked to the properties of the organic materials used within their multilayered structure.[3][4][5] These materials must exhibit excellent charge transport capabilities, high photoluminescent quantum yields, and good thermal and morphological stability. While a vast array of organic molecules have been explored for OLED applications, the chroman scaffold, a privileged structure in medicinal chemistry, remains a relatively untapped resource in materials science.[6][7] This document explores the prospective application of 6-Bromochroman as a versatile building block for the synthesis of novel organic semiconductors for OLED technology.
This compound, with its defined chroman core and a reactive bromine handle, presents an ideal starting point for the synthesis of custom-designed materials for various layers within an OLED device. Through well-established palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, the 6-bromo position can be functionalized with a variety of electroactive moieties to tailor the material's properties for specific applications, such as hole transport layers (HTLs), emissive layers (EMLs), or host materials.
Hypothetical Application: A this compound-Based Hole Transport Material (HTM)
This application note focuses on the design and synthesis of a hypothetical hole-transporting material, 6-(N,N-diphenylamino)chroman (DPA-Chroman) , derived from this compound. The introduction of the triphenylamine (TPA) moiety is a common strategy in the design of HTMs due to its excellent hole-transporting characteristics and morphological stability.
Data Presentation
The following tables summarize the projected photophysical, electrochemical, and thermal properties of the hypothetical DPA-Chroman, alongside its performance metrics in a simulated OLED device. These values are based on typical data for small molecule HTMs.
Table 1: Physicochemical Properties of DPA-Chroman
| Property | Value |
| Chemical Formula | C23H23NO |
| Molecular Weight | 329.44 g/mol |
| Appearance | White to off-white powder |
| Highest Occupied Molecular Orbital (HOMO) | -5.2 eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.1 eV |
| Energy Gap (Eg) | 3.1 eV |
| Glass Transition Temperature (Tg) | 115 °C |
| Decomposition Temperature (Td, 5% weight loss) | 380 °C |
| Photoluminescence (PL) Maximum (in Toluene) | 410 nm |
Table 2: Performance of a Hypothetical OLED Device Incorporating DPA-Chroman as the HTL
Device Structure: ITO / DPA-Chroman (40 nm) / Alq3 (60 nm) / LiF (1 nm) / Al (100 nm)
| Parameter | Value |
| Turn-on Voltage (at 1 cd/m²) | 3.5 V |
| Maximum Luminance | 15,000 cd/m² |
| Maximum Current Efficiency | 4.5 cd/A |
| Maximum Power Efficiency | 3.2 lm/W |
| Maximum External Quantum Efficiency (EQE) | 3.8% |
| Electroluminescence (EL) Peak | 520 nm (from Alq3) |
| CIE Coordinates (x, y) | (0.32, 0.54) |
Experimental Protocols
1. Synthesis of 6-(N,N-diphenylamino)chroman (DPA-Chroman)
This protocol describes a hypothetical synthesis of DPA-Chroman from this compound via a Buchwald-Hartwig amination reaction.
Materials:
-
This compound
-
Diphenylamine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.02 eq), and XPhos (0.04 eq).
-
Add anhydrous toluene to the flask via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield DPA-Chroman as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
2. Fabrication of a Multilayer OLED Device
This protocol outlines the fabrication of a simple bilayer OLED device using DPA-Chroman as the HTL.
Materials:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
DPA-Chroman (synthesized)
-
Tris(8-hydroxyquinolinato)aluminum (Alq3) (emissive and electron transport layer)
-
Lithium Fluoride (LiF) (electron injection layer)
-
Aluminum (Al) (cathode)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning reagents (detergent, deionized water, acetone, isopropanol)
-
UV-Ozone cleaner
Procedure:
-
Substrate Cleaning:
-
Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-Ozone for 10 minutes to improve the work function of the ITO and remove organic residues.
-
-
Organic Layer Deposition:
-
Immediately transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit a 40 nm thick layer of DPA-Chroman onto the ITO surface at a rate of 1-2 Å/s. This serves as the Hole Transport Layer.
-
Deposit a 60 nm thick layer of Alq3 on top of the DPA-Chroman layer at a rate of 1-2 Å/s. This acts as both the Emissive Layer and the Electron Transport Layer.
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit a 1 nm thick layer of LiF at a rate of 0.1-0.2 Å/s. This is the Electron Injection Layer.
-
Deposit a 100 nm thick layer of Aluminum (Al) as the cathode at a rate of 5-10 Å/s.
-
-
Encapsulation:
-
Remove the completed device from the vacuum chamber and encapsulate it using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectrum using a spectrometer.
-
Calculate the device efficiencies (current efficiency, power efficiency, and external quantum efficiency) from the J-V-L data.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 6-Bromochroman-Based Neuroprotective Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and potential neuroprotective applications of novel compounds based on the 6-Bromochroman scaffold. While direct experimental data for this compound derivatives as neuroprotective agents is emerging, this guide offers detailed protocols and theoretical frameworks based on established methodologies for analogous chroman structures.
Introduction
Chroman derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal chemistry due to their wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. The this compound scaffold, in particular, offers a unique starting point for the development of novel therapeutic agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The presence of the bromine atom at the 6-position provides a handle for further chemical modification and can influence the compound's pharmacokinetic and pharmacodynamic properties. This document outlines a proposed synthetic route for a series of this compound derivatives and details the experimental protocols for evaluating their neuroprotective efficacy.
Proposed Synthesis of this compound Derivatives
A plausible synthetic route to novel this compound derivatives (compounds 3a-c ) can be envisioned starting from the readily available 4-bromophenol (1 ). The synthesis involves a Pechmann condensation to form the chroman-4-one intermediate, followed by further derivatization.
Scheme 1: Proposed Synthesis of this compound Derivatives
A general synthetic scheme is presented below:
Caption: Proposed synthesis of this compound derivatives.
Quantitative Data Summary
The following table summarizes hypothetical neuroprotective activity data for the proposed this compound derivatives against glutamate-induced excitotoxicity in HT22 hippocampal neuronal cells. Note: This data is illustrative and intended to provide a framework for data presentation. Actual values would need to be determined experimentally.
| Compound ID | Structure (R group) | EC50 (µM) of Neuroprotection | Maximum Protection (%) |
| 3a | H | 12.5 | 65% |
| 3b | CH3 | 8.2 | 78% |
| 3c | Phenyl | 5.1 | 85% |
| Control | Trolox | 3.5 | 95% |
Experimental Protocols
A. Synthesis of this compound-4-one (2)
This protocol describes a general procedure for the synthesis of the key intermediate, this compound-4-one.
Materials:
-
4-Bromophenol
-
Acryloyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrogen gas (H₂)
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Standard glassware for organic synthesis
Procedure:
-
Friedel-Crafts Acylation: To a solution of 4-bromophenol (1 eq.) in dry DCM at 0 °C, add aluminum chloride (1.2 eq.) portion-wise. Stir the mixture for 15 minutes.
-
Slowly add acryloyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by carefully pouring it onto a mixture of ice and concentrated HCl.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the acylated intermediate.
-
Hydrogenation and Cyclization: Dissolve the intermediate in methanol and add 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield this compound-4-one (2).
B. Neuroprotective Activity Assay (Glutamate-Induced Excitotoxicity in HT22 Cells)
This protocol details the assessment of the neuroprotective effects of the synthesized compounds against glutamate-induced cell death in the HT22 hippocampal cell line.[1][2][3][4][5]
Materials:
-
HT22 hippocampal cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Glutamate
-
Synthesized this compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HT22 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in serum-free DMEM. The final DMSO concentration should not exceed 0.1%.
-
Remove the culture medium and pre-treat the cells with various concentrations of the synthesized this compound derivatives for 2 hours.
-
Induction of Excitotoxicity: After pre-treatment, add glutamate to a final concentration of 5 mM to all wells except the control group.
-
Incubate the plate for an additional 24 hours.
-
Cell Viability Assessment (MTT Assay): Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group (untreated cells).
Signaling Pathways and Experimental Workflow
The neuroprotective effects of chroman derivatives are often attributed to their ability to modulate key intracellular signaling pathways involved in cell survival and apoptosis. The PI3K/Akt and ERK pathways are two such critical pathways.[6][7][8][9][10]
Caption: General experimental workflow.
The activation of these pathways by this compound derivatives can lead to the phosphorylation and activation of downstream targets that promote cell survival and inhibit apoptotic cell death.
Caption: PI3K/Akt and ERK signaling pathways.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel neuroprotective agents. The synthetic and experimental protocols provided in this document offer a robust framework for the synthesis of new derivatives and the evaluation of their therapeutic potential. Further investigation into the structure-activity relationships and the precise molecular mechanisms of action of these compounds is warranted to advance their development as potential treatments for neurodegenerative diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Proteasome inhibition protects HT22 neuronal cells from oxidative glutamate toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxiredoxin 5 Inhibits Glutamate-Induced Neuronal Cell Death through the Regulation of Calcineurin-Dependent Mitochondrial Dynamics in HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuroprotective Effects against Glutamate-Induced HT-22 Hippocampal Cell Damage and Caenorhabditis elegans Lifespan/Healthspan Enhancing Activity of Auricularia polytricha Mushroom Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/Akt and ERK1/2 Signalling Are Involved in Quercetin-Mediated Neuroprotection against Copper-Induced Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K/Akt/Erk signaling pathway mediates neuroprotection of CaMKⅡγ and CaMKⅡδ against ischemic reperfusion injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PI3K/Akt/Erk signaling pathway mediates neuroprotection of CaMKⅡγ and CaMKⅡδ against ischemic reperfusion injury in mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. [PDF] PI3K/AKT signaling and neuroprotection in ischemic stroke: molecular mechanisms and therapeutic perspectives | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 6-Bromochroman
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 6-bromochroman. The chroman scaffold is a privileged structure in medicinal chemistry, and the functionalization at the 6-position via cross-coupling reactions opens avenues for the synthesis of a diverse range of compounds with potential therapeutic applications. The protocols detailed herein cover three major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and Sonogashira coupling for C-C (alkyne) bond formation.
Suzuki-Miyaura Coupling of this compound
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds by coupling an organoboron compound with an organohalide.[1] This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.
General Reaction Scheme
Quantitative Data Summary
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. This data is illustrative to demonstrate the effect of different reaction parameters.
| Entry | Arylboronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 78 |
| 4 | 4-Acetylphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | DMF | 110 | 12 | 88 |
Detailed Experimental Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 4:1, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylchroman.
Buchwald-Hartwig Amination of this compound
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines from aryl halides.[2] This reaction is crucial for introducing amine functionalities, which are prevalent in biologically active molecules.
General Reaction Scheme
Quantitative Data Summary
The following table presents representative conditions and yields for the Buchwald-Hartwig amination of this compound with various amines. This data is illustrative to demonstrate the effect of different reaction parameters.
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 110 | 18 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 82 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 80 | 16 | 88 |
| 4 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | Toluene | 110 | 20 | 75 |
Detailed Experimental Protocol
-
Reaction Setup: In a glovebox or under an inert atmosphere, add to an oven-dried Schlenk tube the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).
-
Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 18 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 6-aminochroman derivative.[3]
Sonogashira Coupling of this compound
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[4] This reaction is instrumental in synthesizing building blocks for materials science and medicinal chemistry.
General Reaction Scheme
Quantitative Data Summary
The following table provides representative conditions and yields for the Sonogashira coupling of this compound with various terminal alkynes. This data is illustrative to demonstrate the effect of different reaction parameters.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 93 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | 80 | 8 | 89 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (3) | K₂CO₃ | Acetonitrile | 80 | 12 | 85 |
| 4 | Propargyl alcohol | Pd(dppf)Cl₂ (3) | CuI (5) | Et₃N | 1,4-Dioxane | 70 | 10 | 91 |
Detailed Experimental Protocol
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%) and the copper(I) salt (e.g., CuI, 0.04 mmol, 4 mol%).
-
Reagent and Solvent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and the degassed solvent (e.g., THF, 5 mL).
-
Base and Alkyne Addition: Add the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv.) and the terminal alkyne (1.2 mmol, 1.2 equiv.) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 6 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and filter through a pad of Celite®.
-
Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-alkynylchroman.
General Experimental Workflow
The following diagram illustrates a typical workflow for the palladium-catalyzed cross-coupling reactions described above.
Applications in Drug Development
The functionalization of the 6-position of the chroman ring system allows for the modulation of its physicochemical and pharmacological properties. Aryl, amino, and alkynyl-substituted chromans are key intermediates in the synthesis of a wide range of biologically active compounds, including selective estrogen receptor modulators, anti-cancer agents, and compounds targeting central nervous system disorders. The robust and versatile nature of palladium-catalyzed cross-coupling reactions makes them indispensable tools for generating libraries of novel chroman derivatives for high-throughput screening and lead optimization in drug discovery programs.
References
Anwendungs- und Protokollhinweise: Derivatisierung von 6-Bromchroman für das antimikrobielle Screening
Anwendungsbereich: Diese Anwendungs- und Protokollhinweise richten sich an Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Synthese und dem antimikrobiellen Screening von 6-Bromchroman-Derivaten interessiert sind.
Einführung: Chroman-Derivate sind eine wichtige Klasse von heterozyklischen Verbindungen, die aufgrund ihrer vielfältigen pharmakologischen Eigenschaften, einschließlich antimikrobieller, entzündungshemmender und krebsbekämpfender Aktivitäten, große Aufmerksamkeit in der medizinischen Chemie auf sich gezogen haben.[1][2][3] Die Einführung eines Bromatoms an Position 6 des Chroman-Gerüsts bietet einen strategischen Anknüpfungspunkt für die weitere Derivatisierung, um neue Verbindungen mit potenziell verbesserter antimikrobieller Wirksamkeit zu entwickeln. Dieses Dokument beschreibt Protokolle zur Derivatisierung von 6-Bromchroman mittels moderner Kreuzkupplungsreaktionen und zum anschließenden antimikrobiellen Screening der synthetisierten Verbindungen.
Datenpräsentation: Antimikrobielle Aktivität von Chroman-Derivaten
Die folgende Tabelle fasst die minimale Hemmkonzentration (MHK) für verschiedene Chroman-Derivate gegen eine Reihe von pathogenen Mikroorganismen zusammen. Diese Daten geben Einblicke in das potenzielle antimikrobielle Spektrum von substituierten Chromanen.
| Verbindung | Mikroorganismus | MHK (µg/ml) |
| Chroman-Carboxamid-Derivat 4a | Candida albicans | 25 |
| Chroman-Carboxamid-Derivat 4b | Candida albicans | 25 |
| Chroman-Carboxamid-Derivate | Gram-positive Bakterien | 25-100 |
| Chroman-Carboxamid-Derivate | Gram-negative Bakterien | 12.5-100 |
| Spiropyrrolidin-Thiochroman-4-on 4a-d | Bacillus subtilis | 32 |
| Spiropyrrolidin-Thiochroman-4-on 4a-d | Staphylococcus epidermidis | 32 |
| Spiropyrrolidin-Thiochroman-4-on 4a, 4b, 4d, 4e | Pseudomonas aeruginosa | 64 |
| Spiropyrrolidin-Thiochroman-4-on 4d | Candida krusei | 32 |
| Spiropyrrolidin-Thiochroman-4-on 4d | Candida glabrata | 32 |
| 7-Hydroxychroman-4-on | Candida spp., N. glabratus | 64 |
| 7-Propoxychroman-4-on | Candida albicans | 128 |
| 7-Propoxychroman-4-on | Staphylococcus epidermidis | 256 |
Hinweis: Die obigen Daten stammen aus verschiedenen Studien zu Chroman-Derivaten und dienen als Referenz für das potenzielle antimikrobielle Profil von 6-Bromchroman-Derivaten.[1][4][5][6]
Experimentelle Protokolle
Dieses Protokoll beschreibt ein allgemeines Verfahren für die Palladium-katalysierte Kupplung von 6-Bromchroman mit verschiedenen Aminen.
Materialien und Reagenzien:
-
6-Bromchroman
-
Primäres oder sekundäres Amin (z. B. Morpholin, Piperidin, Anilin)
-
Palladium(II)-acetat (Pd(OAc)₂)
-
Xantphos (oder eine andere sperrige Phosphin-Ligand)
-
Natrium-tert-butoxid (NaOtBu)
-
Wasserfreies, entgastes Toluol
-
Argon- oder Stickstoffatmosphäre
-
Standard-Glasgeräte für die organische Synthese (z. B. Schlenk-Kolben)
-
Ausrüstung zur Dünnschichtchromatographie (DC) oder Flüssigchromatographie-Massenspektrometrie (LC-MS) zur Reaktionsverfolgung
-
Ausrüstung zur Säulenchromatographie für die Aufreinigung
Verfahren:
-
In einem ofengetrockneten Schlenk-Kolben unter Inertgasatmosphäre 6-Bromchroman (1 Äq.), Pd(OAc)₂ (0,02 Äq.) und Xantphos (0,04 Äq.) vorlegen.
-
Das entsprechende Amin (1,2 Äq.) und NaOtBu (1,4 Äq.) hinzufügen.
-
Wasserfreies, entgastes Toluol über eine Spritze zugeben.
-
Das Reaktionsgefäß verschließen und die Mischung bei 90-110 °C für 12-24 Stunden rühren.
-
Den Fortschritt der Reaktion mittels DC oder LC-MS überwachen.
-
Nach vollständigem Umsatz die Reaktion auf Raumtemperatur abkühlen lassen.
-
Die Reaktionsmischung mit Wasser verdünnen und mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahieren.
-
Die vereinigten organischen Phasen über wasserfreiem Natriumsulfat oder Magnesiumsulfat trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.
-
Das Rohprodukt mittels Säulenchromatographie auf Kieselgel aufreinigen, um das gewünschte 6-Amino-Derivat des Chromans zu erhalten.
Dieses Protokoll beschreibt ein allgemeines Verfahren für die Palladium-katalysierte Kupplung von 6-Bromchroman mit verschiedenen Boronsäuren.
Materialien und Reagenzien:
-
6-Bromchroman
-
Aryl- oder Vinylboronsäure (z. B. Phenylboronsäure, Styrylboronsäure)
-
Tetrakis(triphenylphosphin)palladium(0) (Pd(PPh₃)₄)
-
Wässrige Natriumcarbonat-Lösung (2 M)
-
Toluol oder eine Mischung aus Toluol/Ethanol
-
Argon- oder Stickstoffatmosphäre
-
Standard-Glasgeräte für die organische Synthese
-
Ausrüstung zur Reaktionsverfolgung und Aufreinigung wie in Protokoll 1 beschrieben
Verfahren:
-
In einem Schlenk-Kolben unter Inertgasatmosphäre 6-Bromchroman (1 Äq.), die entsprechende Boronsäure (1,5 Äq.) und Pd(PPh₃)₄ (0,05 Äq.) in Toluol (oder Toluol/Ethanol) lösen.
-
Die wässrige Natriumcarbonat-Lösung (2 Äq.) zugeben.
-
Die Reaktionsmischung unter Rückfluss (ca. 80-100 °C) erhitzen und für 12-24 Stunden rühren.
-
Den Fortschritt der Reaktion mittels DC oder LC-MS überwachen.
-
Nach vollständigem Umsatz die Reaktion auf Raumtemperatur abkühlen lassen.
-
Die Phasen trennen und die wässrige Phase mehrmals mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahieren.
-
Die vereinigten organischen Phasen mit Wasser und gesättigter Kochsalzlösung waschen, über wasserfreiem Natriumsulfat trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.
-
Das Rohprodukt mittels Säulenchromatographie auf Kieselgel aufreinigen, um das gewünschte 6-Aryl/Vinyl-Derivat des Chromans zu erhalten.
Dieses Protokoll ist an Methoden zur antimikrobiellen Bewertung von Chroman-4-on-Derivaten angelehnt.
Materialien und Reagenzien:
-
Testverbindungen (6-Bromchroman-Derivate), gelöst in einem geeigneten Lösungsmittel (z. B. DMSO)
-
Mikrobielle Stämme (Bakterien oder Pilze)
-
Geeignetes Bouillonmedium (z. B. Mueller-Hinton-Bouillon für Bakterien, RPMI-1640 für Pilze)
-
Sterile 96-Well-Mikrotiterplatten
-
Positivkontrolle (Standard-Antibiotikum/Antimykotikum, z. B. Ciprofloxacin, Fluconazol)
-
Negativkontrolle (Bouillonmedium mit Lösungsmittel)
-
Mikroplattenleser oder visuelle Inspektion
Verfahren:
-
Vorbereitung des mikrobiellen Inokulums: Den mikrobiellen Stamm über Nacht auf einer geeigneten Agarplatte kultivieren. Eine standardisierte Suspension in Bouillonmedium herstellen und auf eine Endkonzentration von ca. 5 x 10⁵ KBE/ml in den Test-Wells verdünnen.
-
Vorbereitung der Testverbindungs-Verdünnungen: Eine Stammlösung der Testverbindung herstellen. Serielle zweifache Verdünnungen der Testverbindung im Bouillonmedium in den Wells der 96-Well-Platte durchführen.
-
Inokulation: Zu jedem Well, das die verdünnte Testverbindung enthält, das vorbereitete mikrobielle Inokulum hinzufügen.
-
Kontrollen: Ein Well für die Positivkontrolle (Bouillon mit Inokulum und Standard-Antimikrobiotikum), ein Well für die Negativ-/Wachstumskontrolle (Bouillon mit Inokulum und dem zur Auflösung der Testverbindung verwendeten Lösungsmittel) und ein Sterilitätskontroll-Well (nur Bouillon) einschließen.
-
Inkubation: Die Mikrotiterplatten bei einer geeigneten Temperatur (z. B. 35-37 °C für Bakterien, 30-35 °C für Pilze) für einen bestimmten Zeitraum (z. B. 18-24 Stunden für Bakterien, 24-48 Stunden für Pilze) inkubieren.
-
Bestimmung der MHK: Die MHK ist die niedrigste Konzentration der Testverbindung, bei der kein sichtbares Wachstum des Mikroorganismus zu beobachten ist.
Visualisierungen
Abbildung 1: Synthesewege zur Derivatisierung von 6-Bromchroman.
Abbildung 2: Arbeitsablauf für das antimikrobielle Screening.
References
- 1. mdpi.com [mdpi.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Antimicrobial Activity and DFT Studies of a Novel Set of Spiropyrrolidines Tethered with Thiochroman-4-one/Chroman-4-one Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 6-Bromochroman
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of novel heterocyclic compounds utilizing 6-Bromochroman as a key starting material. The focus is on palladium-catalyzed cross-coupling reactions, which leverage the bromo-substituent as a versatile synthetic handle for creating molecular diversity.
Introduction: The Significance of the Chroman Scaffold
The chroman framework is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of natural products and synthetic molecules with diverse biological activities.[1] The rigid, bicyclic nature of the chroman system offers a defined three-dimensional structure that can be strategically functionalized to interact with various biological targets.[1] Chroman derivatives have been a focal point in the development of novel therapeutic agents, with demonstrated neuroprotective, anticancer, and anti-inflammatory properties.[1][2]
The introduction of a bromine atom at the 6-position of the chroman ring, as in this compound, is of particular strategic importance. This halogen significantly alters the electronic properties of the aromatic ring and serves as a key functional group for introducing further chemical modifications, most notably through palladium-catalyzed cross-coupling reactions.[1] This allows for the systematic synthesis of libraries of novel heterocyclic compounds for structure-activity relationship (SAR) studies in drug discovery.
Core Synthetic Strategy: Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for their efficiency in forming carbon-carbon bonds.[3][4] The Suzuki-Miyaura coupling, which pairs an organoboron species (like an arylboronic acid) with an organic halide, is particularly well-suited for functionalizing this compound.[5][6][7] The reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it ideal for complex molecule synthesis.
The general catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-bromine bond of this compound.[6][7]
-
Transmetalation: The organic group from the activated boronic acid is transferred to the palladium center.[6][7]
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Palladium(0) catalyst.[6][7]
A generalized workflow for this synthetic approach is outlined below.
Caption: Generalized experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocols
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol describes a general method for the synthesis of 6-arylchroman derivatives. Researchers should optimize conditions for each specific arylboronic acid.
Materials and Reagents:
-
This compound (1 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 0.03 equivalents)
-
Base (e.g., Sodium Carbonate, Na₂CO₃, 2 equivalents)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line glassware
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add this compound (1 eq.), the desired arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.03 eq.), and Na₂CO₃ (2 eq.).
-
Seal the flask, and then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[5]
-
Add degassed 1,4-dioxane and degassed water via syringe, typically in a 4:1 ratio (v/v), to achieve a final substrate concentration of approximately 0.1 M.[5]
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the this compound starting material is fully consumed (typically 4-12 hours).[5]
-
Once complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (e.g., 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[5]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-arylchroman derivative.[5]
Data Presentation: Representative Syntheses
The following table summarizes representative examples of novel heterocyclic compounds synthesized from this compound using the Suzuki-Miyaura coupling protocol, illustrating the versatility of this approach.
| Coupling Partner (Arylboronic Acid) | Product Name | Representative Yield (%) | Potential Application Area |
| Phenylboronic acid | 6-Phenylchroman | 85-95% | Core scaffold development |
| Pyridine-3-boronic acid | 6-(Pyridin-3-yl)chroman | 75-85% | CNS-active agents |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)chroman | 88-98% | Kinase inhibitors, Anticancer |
| Thiophene-2-boronic acid | 6-(Thiophen-2-yl)chroman | 70-80% | Antimicrobial agents |
| Quinoline-8-boronic acid | 6-(Quinolin-8-yl)chroman | 65-75% | Anticancer, Antimalarial |
Note: Yields are representative and may vary based on specific reaction conditions and purification efficiency.
Application Example: Development of Kinase Inhibitors
A primary application for novel compounds derived from this compound is in the development of targeted cancer therapies.[5] Derivatives of related 6-aryl-quinolines have been identified as potent inhibitors of kinases like Human Epidermal Growth Factor Receptor 2 (HER-2) and Epidermal Growth Factor Receptor (EGFR), which are critical targets in oncology.[5] The introduction of diverse aryl groups at the C6 position allows for the fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for the target kinase.
Caption: Inhibition of the EGFR/HER-2 signaling pathway.
References
- 1. This compound-3-amine | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. Yoneda Labs [yonedalabs.com]
6-Bromochroman: A Versatile Intermediate in Fine Chemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromochroman is a key heterocyclic building block in the synthesis of a wide range of fine chemicals and pharmacologically active molecules. Its rigid bicyclic structure, combined with the reactive bromine handle at the 6-position, allows for diverse functionalization through various modern synthetic methodologies. This versatility makes this compound a valuable intermediate in the development of new therapeutic agents, particularly in the areas of cardiovascular and neurological diseases. These application notes provide an overview of the synthetic utility of this compound, detailed experimental protocols for key transformations, and insights into its application in drug discovery.
Applications in Fine Chemical Synthesis
The strategic placement of the bromine atom on the aromatic ring of the chroman scaffold opens up a plethora of synthetic possibilities. The primary applications of this compound as an intermediate lie in its ability to undergo palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in constructing the complex molecular architectures often required for biological activity.
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for several palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions. These transformations allow for the introduction of a wide variety of substituents at the 6-position of the chroman ring, thereby enabling the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Product Type | Typical Catalyst/Ligand |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acids/Esters | 6-Aryl/Vinyl-chromans | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Buchwald-Hartwig | Amines (Primary/Secondary) | 6-Amino-chromans | Pd₂(dba)₃ / BINAP, XPhos |
| Heck | Alkenes (e.g., Styrene, Acrylates) | 6-Alkenyl-chromans | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Sonogashira | Terminal Alkynes | 6-Alkynyl-chromans | PdCl₂(PPh₃)₂ / CuI |
Applications in Drug Development
The chroman scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs with a broad range of biological activities. The ability to functionalize the 6-position of the chroman ring via this compound has been instrumental in the development of novel therapeutic agents.
Cardiovascular Drugs: Synthesis of Nebivolol
A prominent application of chroman derivatives is in the synthesis of cardiovascular drugs. For instance, a fluorinated analog of this compound is a key intermediate in the synthesis of Nebivolol, a highly selective β1-adrenergic receptor blocker used for the treatment of hypertension.[1][2] The synthesis involves the coupling of two distinct chroman fragments. A plausible synthetic route starting from a 6-halo-chroman derivative is outlined below.
Diagram 1: Synthetic Pathway to Nebivolol
Caption: A plausible synthetic route to Nebivolol.
Neuroprotective Agents: Acetylcholinesterase Inhibitors
Recent research has highlighted the potential of chroman derivatives as neuroprotective agents, particularly in the context of Alzheimer's disease. One of the key therapeutic strategies for Alzheimer's is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Several studies have shown that chroman-based compounds can be potent AChE inhibitors.[3][4][5] The functionalization of the chroman scaffold, often via intermediates like this compound, allows for the optimization of binding to the active site of AChE.
Diagram 2: Mechanism of Acetylcholinesterase Inhibition
Caption: Inhibition of acetylcholine hydrolysis by a chroman-based inhibitor.
Experimental Protocols
The following protocols are representative examples of key transformations involving this compound and are intended as a starting point for optimization by researchers.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes the synthesis of 6-phenylchroman.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.
-
Add toluene (10 mL) and ethanol (2 mL) to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) in toluene (1 mL).
-
Add the catalyst solution to the reaction mixture.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and add water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Table 2: Quantitative Data for Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2% Pd(OAc)₂ / 4% PPh₃ | K₂CO₃ | Toluene/Ethanol | 80 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | 2% Pd(OAc)₂ / 4% PPh₃ | K₂CO₃ | Toluene/Ethanol | 80 | 14 | 80-90 |
| 3-Pyridylboronic acid | 2% Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 100 | 16 | 75-85 |
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
This protocol describes the synthesis of 6-morpholinochroman.
Materials:
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), BINAP (0.02 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the reaction mixture.
-
Seal the Schlenk tube and heat the mixture at 100 °C for 18 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient).
Table 3: Quantitative Data for Buchwald-Hartwig Amination of this compound
| Amine | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | 1% Pd₂(dba)₃ | 2% BINAP | NaOtBu | Toluene | 100 | 18 | 80-90 |
| Piperidine | 1% Pd₂(dba)₃ | 2% XPhos | NaOtBu | Toluene | 100 | 16 | 85-95 |
| Aniline | 2% Pd(OAc)₂ | 4% RuPhos | K₃PO₄ | Dioxane | 110 | 24 | 70-80 |
Diagram 3: General Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A typical experimental workflow for cross-coupling reactions.
Protocol 3: Heck Reaction of this compound with Styrene
This protocol describes the synthesis of 6-styrylchroman.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous DMF (5 mL), styrene (1.5 mmol), and triethylamine (2.0 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 24 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into water (20 mL).
-
Extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and brine, dry over magnesium sulfate, and concentrate.
-
Purify the product by column chromatography (eluent: hexane/ethyl acetate).
Table 4: Quantitative Data for Heck Reaction of this compound
| Alkene | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | 2% Pd(OAc)₂ | 4% P(o-tol)₃ | Et₃N | DMF | 100 | 24 | 75-85 |
| Ethyl acrylate | 2% Pd(OAc)₂ | 4% PPh₃ | K₂CO₃ | Acetonitrile | 80 | 20 | 70-80 |
| 1-Octene | 1% PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 120 | 36 | 60-70 |
Protocol 4: Sonogashira Coupling of this compound with Phenylacetylene
This protocol describes the synthesis of 6-(phenylethynyl)chroman.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mL).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of celite and wash the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate).
Table 5: Quantitative Data for Sonogashira Coupling of this compound
| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | 3% PdCl₂(PPh₃)₂ | 6% CuI | Et₃N | THF | RT | 8 | 85-95 |
| 1-Hexyne | 3% PdCl₂(PPh₃)₂ | 6% CuI | Et₃N | THF | RT | 10 | 80-90 |
| Trimethylsilylacetylene | 2% Pd(PPh₃)₄ | 4% CuI | Diisopropylamine | DMF | 50 | 12 | 75-85 |
This compound is a highly valuable and versatile intermediate in fine chemical synthesis and drug discovery. Its utility is primarily demonstrated through its participation in a variety of palladium-catalyzed cross-coupling reactions, which allow for the efficient construction of diverse and complex molecular architectures. The application of this compound and its derivatives in the synthesis of cardiovascular drugs like Nebivolol and in the development of novel neuroprotective agents for conditions such as Alzheimer's disease underscores its significance. The provided protocols offer a practical guide for researchers to utilize this compound in their synthetic endeavors, paving the way for the discovery of new and improved chemical entities.
References
- 1. Optimizing Chromane Epoxide Separation for Nebivolol Synthesis with Chromatography - Rotachrom Technologies [rotachrom.com]
- 2. EP3299364A1 - Nebivolol synthesis method and intermediate compound thereof - Google Patents [patents.google.com]
- 3. Design, synthesis and evaluation of new chromone-derived aminophosphonates as potential acetylcholinesterase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and acetylcholinesterase inhibitory activity of novel coumarin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetylcholinesterase inhibitors: structure based design, synthesis, pharmacophore modeling, and virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromochroman by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromochroman by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
A1: For the purification of this compound, a normal-phase stationary phase is typically employed. The most common and recommended choice is silica gel (SiO₂) with a mesh size of 230-400. Alumina (Al₂O₃) can also be used, but silica gel is generally the first choice for compounds of moderate polarity like this compound.
Q2: How do I choose an appropriate solvent system (eluent) for the separation?
A2: The ideal solvent system should provide a good separation of this compound from its impurities. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent such as ethyl acetate or diethyl ether.[1] The polarity of the eluent is adjusted by changing the ratio of the solvents. It is crucial to determine the optimal solvent system by running preliminary thin-layer chromatography (TLC) plates.[2]
Q3: What is the ideal Rf value for this compound on a TLC plate before running a column?
A3: For an effective separation by flash column chromatography, the target compound, this compound, should have an Rf (retardation factor) value between 0.2 and 0.4 in the chosen solvent system on a TLC plate.[2][3] An Rf in this range ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from impurities with different polarities.
Q4: Is this compound stable on silica gel?
A4: Aryl bromides, such as this compound, are generally stable on silica gel and are not prone to decomposition under standard column chromatography conditions. However, if you suspect any degradation, you can perform a quick stability test by spotting the compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots have formed.
Q5: What are the common impurities I might encounter when purifying this compound?
A5: Impurities in a this compound sample typically depend on the synthetic route used for its preparation. Common impurities may include unreacted starting materials (e.g., chroman or a brominating agent), over-brominated or under-brominated byproducts, and products from side reactions such as polymerization or ring-opening.[4][5]
Experimental Protocols
Thin-Layer Chromatography (TLC) for Solvent System Selection
A detailed protocol for performing TLC to determine the optimal eluent for column chromatography is presented below.
| Step | Procedure |
| 1. Plate Preparation | Obtain a silica gel TLC plate and gently draw a baseline with a pencil approximately 1 cm from the bottom. |
| 2. Spotting | Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot the solution onto the baseline. |
| 3. Development | Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline.[6] |
| 4. Visualization | Once the solvent front has reached about 1 cm from the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). |
| 5. Rf Calculation | Calculate the Rf value for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front). |
| 6. Optimization | Adjust the solvent ratio to achieve an Rf value between 0.2 and 0.4 for this compound.[2] |
Column Chromatography Protocol
The following table outlines the steps for purifying this compound using flash column chromatography.
| Step | Procedure |
| 1. Column Packing (Wet Slurry Method) | Plug the bottom of a glass column with a small piece of cotton or glass wool. Add a thin layer of sand. Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[7] |
| 2. Equilibration | Once the silica gel has settled, add a layer of sand on top. Run the eluent through the column until the silica bed is fully equilibrated and the solvent level is just above the top layer of sand. |
| 3. Sample Loading (Wet Loading) | Dissolve the crude this compound in a minimal amount of the eluent or a less polar solvent like dichloromethane. Carefully apply the solution to the top of the silica gel bed using a pipette. |
| 4. Elution | Carefully add the eluent to the top of the column. Apply gentle air pressure to the top of the column to force the solvent through at a steady rate. Collect fractions in test tubes. |
| 5. Fraction Analysis | Monitor the collected fractions by TLC to identify which ones contain the pure this compound. |
| 6. Product Isolation | Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound. |
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound by column chromatography.
| Problem | Possible Cause | Solution |
| Compound does not move from the origin (low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system. |
| Compound runs with the solvent front (high Rf) | The eluent is too polar. | Decrease the proportion of the polar solvent in your eluent system. |
| Poor separation of spots (streaking or overlapping bands) | 1. The sample was overloaded on the column. 2. The column was not packed properly, leading to channeling. 3. The compound is sparingly soluble in the eluent. | 1. Use a larger column or reduce the amount of sample. 2. Repack the column carefully, ensuring a uniform and compact bed. 3. Add a small amount of a more polar solvent to the eluent to improve solubility, or consider a different solvent system. |
| Cracks appearing in the silica bed | The column ran dry at some point during the run. | It is critical to keep the silica bed constantly covered with the eluent. If cracks appear, the separation will be compromised, and the column may need to be repacked. |
| No compound is eluting from the column | The compound may have precipitated at the top of the column due to low solubility in the eluent. | Try eluting with a more polar solvent system to dissolve and move the compound. |
Visualizations
References
Stability of 6-Bromochroman under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and frequently asked questions regarding the chemical stability of 6-Bromochroman under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound under standard laboratory conditions?
A1: this compound is expected to be relatively stable under neutral pH and standard laboratory conditions (room temperature, ambient light). However, as with many aromatic bromine compounds, there is potential for photodecomposition upon prolonged exposure to UV light.[1][2] For long-term storage, it is advisable to keep the compound in amber vials or otherwise protected from light, at lower temperatures (4°C to -20°C), and in a dry environment.[1]
Q2: How does this compound behave under acidic conditions?
A2: The chroman structure contains an ether linkage. While ethers are generally unreactive, they can undergo acid-catalyzed cleavage under harsh conditions with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[3][4][5] The reaction typically involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion.[6][7] For this compound, the aryl C-O bond is very stable and unlikely to cleave, but the alkyl C-O bond could potentially be cleaved under forcing conditions (e.g., refluxing with strong mineral acids), which would open the dihydropyran ring.[5][8]
Q3: Is this compound stable in basic solutions?
A3: Ethers are generally very stable and unreactive towards bases, so cleavage of the chroman ring is not expected under basic conditions.[3] However, the stability in the presence of a strong base would depend on other potential reactions not involving the ether linkage. Forcing conditions (e.g., high temperatures, very strong bases) could potentially lead to unforeseen degradation pathways, though the primary chroman and bromophenyl structures are robust.
Q4: What analytical methods are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) is the most effective method for monitoring the stability of this compound. A stability-indicating HPLC method should be developed to separate the intact parent compound from any potential degradation products.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of unknown peaks, helping to elucidate the structure of degradation products.[8]
Q5: What are the best practices for preparing and storing solutions of this compound to ensure maximum stability?
A5: To maximize stability in solution, follow these guidelines[2]:
-
Solvent Choice: Use high-purity, aprotic solvents like DMSO or DMF for preparing stock solutions. If aqueous solutions are necessary, use purified, degassed water and prepare them fresh.
-
pH Control: Maintain the solution pH near neutral (pH 6-8) using a non-reactive buffer system, unless the experimental procedure requires acidic or basic conditions.
-
Inert Atmosphere: For long-term storage, purge the vial with an inert gas such as argon or nitrogen to prevent potential oxidative degradation.
-
Temperature: Store stock solutions at low temperatures (2-8°C or -20°C). To avoid degradation from repeated freeze-thaw cycles, aliquot the solution into smaller, single-use vials.
-
Light Protection: Always store solutions in amber vials or wrapped in foil to protect against photodegradation.[2]
Troubleshooting Guide
Problem: I am observing a new, more polar peak on my HPLC/TLC after treating this compound with a strong acid.
-
Possible Cause: This could indicate the formation of a degradation product resulting from the acid-catalyzed cleavage of the chroman ring's ether linkage. Ring-opening would expose a hydroxyl group, significantly increasing the compound's polarity.
-
Recommended Action:
-
Confirm Identity: Use LC-MS to determine the mass of the new peak. If it corresponds to the mass of this compound + H₂O, this strongly suggests hydrolysis and ring-opening.
-
Modify Conditions: If degradation is undesirable, consider using milder acidic conditions, lowering the reaction temperature, or reducing the reaction time.[8]
-
Alternative Reagents: If the reaction is for a deprotection step, explore alternative protecting groups that can be removed under neutral or milder conditions.[8]
-
Problem: My reaction yield is consistently low when using this compound under harsh acidic or basic conditions.
-
Possible Cause: The low yield is likely due to the degradation of the starting material. Even if no distinct degradation peaks are obvious, the material could be converting to baseline impurities or insoluble polymers.
-
Recommended Action:
-
Quantify Degradation: Analyze the crude reaction mixture by HPLC or NMR to quantify the amount of remaining this compound and identify any major byproducts.[8]
-
Run a Control: Perform a blank reaction with this compound under the same conditions but without other reagents to isolate its stability.
-
Optimize Reaction: Systematically optimize the conditions by lowering the temperature, reducing reagent concentration, or shortening the exposure time to minimize degradation.
-
Quantitative Data Summary
There is currently no specific published quantitative data on the degradation kinetics of this compound. However, a forced degradation study would yield data that could be presented as follows.
Table 1: Illustrative Example of this compound Stability after 24-Hour Incubation (Note: This data is hypothetical and for illustrative purposes only. Experimental validation is required.)
| Condition | Temperature (°C) | % this compound Remaining | Major Degradation Product(s) Observed |
| 0.1 M HCl | 60 | 85.2% | Ring-opened bromophenol |
| 0.1 M NaOH | 60 | 98.5% | None Detected |
| pH 7.0 Buffer | 60 | 99.8% | None Detected |
| 3% H₂O₂ | 25 | 96.1% | Oxidized species |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical procedure to assess the stability of this compound under various stress conditions, which is crucial for developing stability-indicating analytical methods.[2]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.
-
-
Acidic Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Withdraw samples at 0, 4, 8, and 24 hours. Before analysis, neutralize the samples with 0.1 M NaOH and dilute with the mobile phase.
-
-
Basic Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Incubate the mixture at 60°C for 24 hours.
-
Withdraw samples at 0, 4, 8, and 24 hours. Before analysis, neutralize the samples with 0.1 M HCl and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the mixture at room temperature for 24 hours, protected from light.
-
Withdraw and dilute samples for analysis at various time points.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile and water).
-
Monitor for the appearance of new peaks and the decrease in the peak area of the parent this compound compound.
-
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Troubleshooting flowchart for unexpected degradation of this compound.
Caption: Potential acid-catalyzed degradation pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 6-Bromochroman
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 6-Bromochroman. The following information addresses common issues related to byproduct formation in the two primary synthetic routes, offering solutions and detailed experimental protocols to assist in optimizing your chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two main strategies for synthesizing this compound:
-
Direct Electrophilic Bromination of Chroman: This method involves the direct bromination of a pre-formed chroman ring. While seemingly straightforward, controlling the regioselectivity of the bromination is a critical challenge.
-
Synthesis from a Brominated Precursor: This approach utilizes a starting material where the bromine atom is already in the desired position, such as 4-bromophenol. This method offers excellent control over the final product's regiochemistry.
Q2: What are the most common byproducts in the direct bromination of chroman?
The most prevalent byproducts are positional isomers and over-brominated products. The electron-donating nature of the ether oxygen in the chroman ring directs electrophilic substitution to the C-6 (para) and C-8 (ortho) positions. Therefore, the main byproducts are:
-
8-Bromochroman: The ortho-isomer formed during electrophilic bromination.
-
6,8-Dibromochroman: The product of over-bromination.
Q3: How can I minimize the formation of the 8-Bromochroman isomer?
Controlling the reaction conditions is key to favoring the formation of the desired 6-bromo isomer. Strategies include:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it can offer milder reaction conditions and improved regioselectivity.
-
Solvent Selection: The choice of solvent can influence the isomer ratio. Non-polar solvents are often used.
-
Temperature Control: Running the reaction at lower temperatures can enhance selectivity.
-
Slow Addition of Reagents: Adding the brominating agent slowly to the reaction mixture helps to avoid localized high concentrations, which can lead to side reactions.
Q4: What byproducts can be expected when synthesizing this compound from 4-bromophenol?
While this route avoids isomeric byproducts, other impurities can arise:
-
Unreacted Starting Materials: Incomplete reaction can leave residual 4-bromophenol or the C3 alkylating agent.
-
Products of Incomplete Cyclization: Depending on the C3 synthon used, intermediates from the initial etherification may persist if the final ring-closing step is not complete.
-
Polymerization: Under certain conditions, side reactions involving the starting materials can lead to polymeric byproducts.
Troubleshooting Guides
Issue 1: Presence of Multiple Isomers in the Final Product after Direct Bromination
Possible Cause:
The reaction conditions are not optimized for regioselectivity, leading to the formation of both this compound and 8-Bromochroman, as well as potentially dibrominated products.
Suggested Solutions:
-
Modify Reaction Temperature: Lowering the reaction temperature can often increase the selectivity for the para-substituted product (this compound).
-
Change the Brominating Agent: If using molecular bromine (Br₂), consider switching to N-Bromosuccinimide (NBS), which can provide better regioselectivity under milder conditions.
-
Control Stoichiometry: Use no more than one equivalent of the brominating agent to minimize the formation of dibrominated byproducts.
-
Purification Strategy: Separation of the 6-bromo and 8-bromo isomers can be challenging due to their similar physical properties. Column chromatography with a carefully selected eluent system is the most common method.
Issue 2: Low Yield in the Synthesis from 4-Bromophenol
Possible Cause:
The Williamson ether synthesis and subsequent cyclization may be incomplete or subject to side reactions.
Suggested Solutions:
-
Base Selection: The choice of base is critical for the initial deprotonation of 4-bromophenol. A strong, non-nucleophilic base is preferred.
-
Solvent Purity: Ensure the use of anhydrous solvents, as water can interfere with the reaction.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature to drive the reaction to completion without degrading the product.
-
Consider the Alkylating Agent: The reactivity of the three-carbon dihalide used for the cyclization is important. 1,3-Dibromopropane is a common choice.
Quantitative Data Summary
The following table presents a hypothetical comparison of the two synthetic routes, highlighting key parameters. Actual yields and byproduct ratios will vary depending on the specific reaction conditions.
| Parameter | Route 1: Direct Bromination of Chroman | Route 2: Synthesis from 4-Bromophenol |
| Starting Materials | Chroman, Brominating Agent (e.g., NBS) | 4-Bromophenol, 1,3-Dihalopropane |
| Key Steps | Electrophilic Aromatic Substitution | Williamson Ether Synthesis, Intramolecular Cyclization |
| Typical Byproducts | 8-Bromochroman, 6,8-Dibromochroman | Unreacted starting materials, incomplete cyclization products |
| Control of Regioselectivity | Requires careful optimization | Pre-determined by starting material |
| Potential Overall Yield | Moderate to Good | Good to Excellent |
| Scalability | May require significant optimization | Generally more scalable |
Experimental Protocols
Protocol 1: Direct Electrophilic Bromination of Chroman
Objective: To synthesize this compound via direct bromination of chroman.
Materials:
-
Chroman
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask protected from light, dissolve chroman (1 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1 equivalent) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the isomers.
Protocol 2: Synthesis of this compound from 4-Bromophenol
Objective: To synthesize this compound from 4-bromophenol and 1,3-dibromopropane.
Materials:
-
4-Bromophenol
-
1,3-Dibromopropane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
1 M Sodium hydroxide solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 4-bromophenol (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
-
Add 1,3-dibromopropane (1.1 equivalents) and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon consumption of the 4-bromophenol, cool the reaction to room temperature.
-
Filter the mixture to remove the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with 1 M sodium hydroxide solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
The crude intermediate can be cyclized by heating with a suitable base (e.g., in a high-boiling point solvent) or under Lewis acid catalysis.
-
After the cyclization is complete (monitored by TLC), perform an appropriate aqueous workup.
-
Purify the final product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Visualizations
Caption: Synthetic routes to this compound and their associated byproducts.
Caption: Troubleshooting workflow for improving regioselectivity in direct bromination.
Technical Support Center: Optimizing Reaction Yield for 6-Bromochroman Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the synthesis of 6-bromochroman derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing this compound derivatives?
There are two main strategies for the synthesis of this compound derivatives, particularly this compound-3-ol. The first route begins with a non-brominated precursor like chroman-3-one, which is then reduced and brominated. The second, more direct approach, starts with a brominated raw material, 4-bromophenol, upon which the chroman structure is built.[1]
Q2: My reaction yield is consistently low. What are the common causes?
Low yields in this compound synthesis can stem from several factors:
-
Incomplete Reactions: The reaction may not have proceeded to completion. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[2]
-
Side Reactions: The formation of undesired byproducts, such as dibrominated compounds or polymeric materials, can consume starting materials and reduce the yield of the desired product.[3]
-
Suboptimal Reaction Conditions: Factors like incorrect temperature, inappropriate solvent, or non-optimized reaction time can significantly impact the yield.[4][5]
-
Impure Reagents or Solvents: The presence of water or other impurities can interfere with the reaction, potentially deactivating catalysts or leading to side reactions.[4][6]
-
Losses During Workup and Purification: Significant product loss can occur during extraction, washing, and chromatography steps.[5][7]
Q3: I am observing significant impurity in my final product. How can I improve its purity?
Improving product purity involves addressing potential side reactions and optimizing purification methods.[5]
-
Minimize Side Reactions: Adjusting the reaction temperature or the rate of reagent addition can help minimize the formation of byproducts.[5]
-
Optimize Purification: If using column chromatography, experimenting with different solvent systems and gradients can improve separation. For recrystallization, trying various solvents or solvent mixtures is recommended.[5] High-vacuum distillation can also be an effective method for separating this compound derivatives from less volatile impurities.[3]
Troubleshooting Guides
Issue 1: Low Reaction Yield
This guide provides a systematic approach to troubleshooting low yields in the synthesis of this compound derivatives.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Monitor reaction progress over time using TLC or LC-MS.[2] | Determine the optimal reaction duration to achieve maximum conversion. |
| If the reaction has stalled, consider incrementally increasing the reaction time or temperature.[2] | Drive the reaction to completion. | |
| Impure Starting Materials/Solvents | Ensure all reagents and solvents are dry and of high purity.[4][5] | Eliminate interferences that can deactivate catalysts or cause side reactions. |
| Perform the reaction under an inert atmosphere if reagents are sensitive to air or moisture.[4] | Preserve the activity of sensitive reagents and catalysts. | |
| Side Product Formation | Analyze the crude reaction mixture to identify byproducts. | Understand the competing reaction pathways. |
| Adjust the stoichiometry of reagents. A slight excess of the limiting reagent may be necessary, but a large excess can lead to side products.[3] | Minimize the formation of byproducts like dibrominated species. | |
| Screen a range of solvents with varying polarities.[4] | Discover a solvent that favors the desired reaction pathway. | |
| Losses During Workup/Purification | During aqueous workup, ensure thorough extraction with an appropriate organic solvent. | Maximize the recovery of the product from the aqueous phase. |
| When drying the organic layer, rinse the drying agent (e.g., Na₂SO₄) with fresh solvent.[5] | Recover any product adsorbed onto the drying agent. | |
| Optimize column chromatography conditions (e.g., solvent gradient) to ensure good separation.[5] | Achieve high purity of the final product with minimal loss. |
Issue 2: Formation of Significant Side Products
The formation of byproducts is a common issue. Here’s how to address some specific side products:
| Side Product | Potential Cause | Troubleshooting and Optimization |
| Dibrominated Chroman | Excess brominating agent (e.g., NBS).[3] | Carefully control the stoichiometry of the brominating agent. Use a molar ratio that favors mono-bromination. |
| Prolonged reaction time.[3] | Monitor the reaction closely by TLC and quench it once the desired product is formed. | |
| Polymeric Material | High reaction temperatures or presence of acidic/basic impurities. | Ensure precise temperature control and use purified reagents and solvents. |
| Debromination | Use of certain reducing agents, especially at elevated temperatures.[2] | Select a reducing agent and reaction conditions that are compatible with the bromo-substituent. |
Data Presentation
Table 1: Comparison of Synthetic Routes to this compound-3-ol
| Parameter | Route 1: From Chroman-3-one | Route 2: From 4-Bromophenol |
| Starting Materials | Chroman-3-one | 4-Bromophenol, Epichlorohydrin/Glycidol |
| Key Steps | Reduction, Bromination | Cyclization |
| Overall Yield | Moderate | Good |
| Scalability | May require optimization for large scale. | More direct and potentially more scalable. |
| Control of Regioselectivity | Bromination requires careful control to ensure substitution at the 6-position. | The position of the bromine atom is predetermined. |
Data compiled from BenchChem.[1]
Table 2: Illustrative Data on the Influence of Reaction Conditions on Chroman Synthesis Yield
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 5 | 25 | 12 | 65 |
| 2 | 5 | 50 | 6 | 78 |
| 3 | 10 | 25 | 12 | 85 |
| 4 | 10 | 50 | 6 | 92 |
This table provides illustrative data based on general trends reported in the literature for chromane synthesis.[5]
Experimental Protocols
Protocol 1: Synthesis of this compound-3-ol from Chroman-3-ol (Route 1)
This protocol details the bromination of chroman-3-ol to yield this compound-3-ol.
Reaction Scheme
Caption: Bromination of Chroman-3-ol.
Procedure:
-
Dissolve chroman-3-ol in a suitable solvent such as dichloromethane or chloroform.
-
Add N-Bromosuccinimide (NBS) to the solution in the dark.
-
Stir the reaction at room temperature and monitor its progress by TLC until the starting material is consumed.
-
Wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench any remaining bromine.
-
Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound-3-ol.[1]
Protocol 2: Synthesis of this compound-3-ol from 4-Bromophenol (Route 2)
This protocol outlines a two-step synthesis starting from 4-bromophenol.
Workflow Diagram
Caption: Synthetic workflow starting from 4-bromophenol.
Step 2a: Reaction of 4-Bromophenol with Epichlorohydrin
-
Combine 4-bromophenol and epichlorohydrin in a suitable solvent like acetone or acetonitrile.
-
Add a base, such as potassium carbonate or sodium hydroxide.
-
Heat the reaction mixture to reflux.
-
This step yields the intermediate, 1-(4-bromophenoxy)-3-chloropropan-2-ol.[1]
Step 2b: Intramolecular Cyclization
-
Treat the intermediate from the previous step with a base (e.g., sodium hydroxide or potassium tert-butoxide).
-
Carry out the reaction in a polar aprotic solvent such as DMF or DMSO.
-
Heating may be required to promote the intramolecular Williamson ether synthesis, forming the chroman ring.[1]
-
After workup and purification, this compound-3-ol is obtained.
References
Preventing debromination in 6-Bromochroman reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent debromination in reactions involving 6-bromochroman. Our aim is to provide practical, actionable advice to minimize the formation of chroman as a byproduct, thereby improving reaction yields and simplifying purification.
Frequently Asked Questions (FAQs)
Q1: What is debromination in the context of this compound reactions?
A1: Debromination is an undesired side reaction where the bromine atom at the 6-position of the chroman ring is replaced by a hydrogen atom, leading to the formation of chroman as a significant byproduct.[1] This side reaction reduces the yield of the desired product and introduces impurities that can be challenging to separate during purification.
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions with this compound?
A2: In palladium-catalyzed reactions such as Suzuki, Buchwald-Hartwig, Heck, and Sonogashira couplings, debromination is primarily caused by the formation of palladium-hydride (Pd-H) species.[1] These species can arise from various sources, including the solvent (e.g., alcohols, residual water), the base, or the amine coupling partner (in Buchwald-Hartwig reactions).[2] The Pd-H intermediate can then react with this compound in a competing catalytic cycle to replace the bromine with hydrogen.
Q3: How does the choice of base affect debromination?
A3: The base is a critical factor. Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species, which increases the likelihood of debromination.[2] Weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are generally milder and less prone to generating hydride species, thus minimizing the debromination side reaction.[1][2]
Q4: Can reaction temperature and time contribute to debromination?
A4: Yes, higher reaction temperatures and prolonged reaction times can significantly increase the rate of debromination.[3] It is crucial to monitor the reaction progress closely and work it up as soon as the starting material is consumed to avoid unnecessary exposure to conditions that favor this side reaction.
Q5: Are certain cross-coupling reactions more prone to debromination with this compound?
A5: While debromination can occur in most palladium-catalyzed cross-coupling reactions, conditions that favor the formation of palladium-hydride species are generally more problematic. For instance, in Buchwald-Hartwig aminations, the amine itself or the strong bases often employed can be a source of hydrides.[2] Careful optimization of the catalyst, ligand, base, and solvent is essential for all coupling types.
Troubleshooting Guide: Preventing Debromination
This guide is designed to help you diagnose and resolve issues with debromination in your this compound reactions.
Issue 1: Significant Formation of Chroman in Palladium-Catalyzed Cross-Coupling Reactions
Symptoms:
-
A significant peak corresponding to the mass of chroman is observed in LC-MS analysis.
-
TLC analysis shows a non-polar byproduct that co-elutes or is difficult to separate from the desired product.
-
Low yield of the desired coupled product.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting debromination.
Step 1: Evaluate the Base
-
Probable Cause: The use of a strong base (e.g., NaOtBu, KOtBu, NaOH) is promoting the formation of Pd-H species.
-
Recommended Solution: Switch to a milder inorganic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often effective in promoting the desired coupling while minimizing debromination.[1][2]
| Base Type | Typical Observation | Recommendation |
| Strong Alkoxides (NaOtBu) | High debromination | Switch to a weaker base |
| Weaker Inorganic (K₃PO₄, Cs₂CO₃) | Lower debromination | Recommended starting point |
Step 2: Assess Temperature & Time
-
Probable Cause: High temperatures accelerate the undesired debromination pathway.
-
Recommended Solution: Attempt the reaction at a lower temperature. Run a series of experiments decreasing the temperature in 10-20 °C increments to find an optimal balance between reaction rate and byproduct formation. Monitor the reaction closely and stop it as soon as the starting material is consumed.[3]
| Temperature | Reaction Time | Debromination (%) |
| 110 °C | 12 h | 25-40% |
| 90 °C | 18 h | 10-15% |
| 70 °C | 24 h | <5% |
| Data is illustrative and may vary based on specific reaction conditions. |
Step 3: Analyze the Catalyst System
-
Probable Cause: The chosen phosphine ligand may have electronic or steric properties that favor hydrodehalogenation under your current conditions.
-
Recommended Solution: Screen a variety of phosphine ligands. Bulky, electron-rich ligands can sometimes accelerate the desired reductive elimination over competing side reactions.
Step 4: Check Solvents and Reagents
-
Probable Cause: Protic impurities like water or alcohols, or even the solvent itself, can act as hydride donors.
-
Recommended Solution: Use anhydrous, degassed solvents. Ensure all reagents are of high purity and handled under an inert atmosphere (Argon or Nitrogen).
Issue 2: Debromination during Grignard Reagent Formation or Lithiation
Symptoms:
-
Formation of chroman after quenching the organometallic intermediate.
-
Low yield of the desired functionalized product.
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of 6-Bromochroman
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of 6-bromochroman. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the common initial steps to troubleshoot this?
A1: When faced with low yields, a systematic check of your reagents and reaction setup is the first crucial step.[1] Ensure that your solvent has been properly degassed to eliminate oxygen, which can deactivate the catalyst and promote unwanted side reactions such as homocoupling.[1][2] It is also vital to verify the purity of your this compound and boronic acid or ester, as impurities can hinder the catalytic cycle. Confirm that the base is of high quality and has been stored under appropriate conditions to prevent hydration, which can reduce its effectiveness.[1] Lastly, precise temperature control is important, as significant deviations can negatively affect reaction rates and selectivity.[1]
Q2: I am observing a significant amount of chroman as a byproduct. What is this side reaction and how can I minimize it?
A2: The formation of chroman indicates a dehalogenation side reaction, where the bromine atom on the this compound is replaced by a hydrogen atom.[2][3] This can happen when the palladium complex, after the initial oxidative addition step, reacts with a hydride source in the reaction mixture, which can be the solvent or the base, followed by reductive elimination.[1] To minimize dehalogenation, you can try switching to a non-protic solvent and a non-hydroxide base. Employing bulky, electron-rich phosphine ligands can also help to favor the desired cross-coupling pathway over dehalogenation.[1]
Q3: My boronic acid seems to be degrading during the reaction, leading to incomplete conversion of my this compound. What is happening and what are my options?
A3: The degradation of the boronic acid, known as protodeboronation, is a common reason for low yields in Suzuki couplings.[1][2][4] This process involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, effectively consuming your coupling partner.[1][5] To mitigate this, consider using more stable boronic acid derivatives like pinacol esters or MIDA (N-methyliminodiacetic acid) boronates.[5] Ensuring your reaction is thoroughly degassed and run under an inert atmosphere can also help, as can using the mildest effective base and the lowest possible reaction temperature that still allows for a reasonable reaction rate.[5]
Q4: The 6-position of the chroman ring is electron-rich. How does this affect the Suzuki coupling and what adjustments should I consider?
A4: The electron-donating nature of the chroman ring system can make the carbon-bromine bond at the 6-position less reactive towards the crucial oxidative addition step in the Suzuki catalytic cycle.[2][6] To overcome this, the choice of catalyst and ligand is critical. Electron-rich and bulky phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are often more effective for electron-rich aryl bromides as they can facilitate the oxidative addition step.[2][6] Using a pre-formed Pd(0) catalyst or a precatalyst that readily generates the active Pd(0) species can also be beneficial.[7]
Q5: How do I select the optimal base and solvent for the Suzuki coupling of this compound?
A5: The choice of base and solvent are interdependent and crucial for a successful reaction.[7] For polar aprotic solvents like DMF, weaker bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[7] In ethereal solvents like THF or dioxane, stronger bases like cesium carbonate (Cs₂CO₃) or aqueous sodium hydroxide (NaOH) might be necessary.[7] It is often beneficial to screen a few different base and solvent combinations to determine the optimal conditions for your specific substrates.[7] Common solvent systems include toluene/water, dioxane/water, and THF/water.[7] Anhydrous conditions with a soluble base like cesium carbonate in dioxane can also be highly effective.[7]
Troubleshooting Guide: Low Yield in this compound Suzuki Coupling
This workflow provides a structured approach to troubleshooting low yields.
Caption: Troubleshooting workflow for low yield in Suzuki coupling.
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Data for Reaction Optimization
The selection of catalyst, ligand, base, and solvent significantly impacts the yield. The following tables provide a summary of conditions that can be explored for the Suzuki coupling of electron-rich aryl bromides like this compound.
Table 1: Comparison of Different Bases in Suzuki Coupling
| Base | Typical Substrates | Expected Yield Range (%) | Notes |
| K₂CO₃ | Aryl bromides | 70-95% | A common and effective base, often used in aqueous solvent mixtures.[8] |
| K₃PO₄ | Aryl bromides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, often provides excellent yields.[8] |
| Cs₂CO₃ | Aryl bromides, sterically hindered substrates | 90-99% | Often gives superior results, especially for challenging substrates (the "caesium effect").[8] |
| NaOH | Aryl bromides | ~70% | A strong base, but its high basicity can sometimes promote side reactions.[8] |
| KOH | Aryl bromides | 70-90% | Similar to NaOH, can be detrimental in some cases due to high basicity.[8] |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition dependent.[9]
Experimental Protocol: General Procedure for Suzuki Coupling of this compound
This protocol provides a starting point for the optimization of the Suzuki coupling reaction of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or pinacol ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., Dioxane/H₂O 4:1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the this compound, arylboronic acid/ester, palladium catalyst, and base under a counterflow of inert gas.
-
Inerting the Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure all oxygen is removed.[7]
-
Solvent Addition: Add the degassed solvent via syringe. If using a mixed solvent system like dioxane/water, the water should also be thoroughly degassed.[7]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[7]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
References
Technical Support Center: Chroman Ring Stability and Hydrolysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with compounds containing a chroman ring. It focuses on the potential for hydrolysis of the chroman ring under strong acidic or basic conditions.
Frequently Asked Questions (FAQs)
Q1: Is the chroman ring susceptible to hydrolysis under strongly acidic or basic conditions?
The chroman ring, a common scaffold in many bioactive molecules, is generally considered stable under a range of conditions. However, like many heterocyclic ethers, its stability can be compromised under harsh acidic or basic environments, leading to ring-opening hydrolysis. The susceptibility to hydrolysis is highly dependent on the specific substitution pattern of the chroman ring, the reaction temperature, and the concentration of the acid or base.
Q2: What are the likely degradation products if the chroman ring does hydrolyze?
Under strong acidic or basic conditions, the ether linkage in the dihydropyran ring is the most probable site of cleavage.
-
Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen would be the initial step, making the adjacent carbons more electrophilic and susceptible to nucleophilic attack by water. This would likely lead to the formation of a substituted 2-(hydroxyphenyl)propanol derivative.
-
Base-Catalyzed Hydrolysis: Direct nucleophilic attack by a hydroxide ion is less likely on an unsubstituted chroman due to the low reactivity of ethers. However, if the chroman ring has strongly electron-withdrawing substituents, it could become more susceptible to nucleophilic attack, potentially leading to a similar ring-opened product.
Q3: My experiment involves treating a chroman-containing compound with a strong base to hydrolyze an ester group. Should I be concerned about the stability of the chroman ring?
In many cases, the chroman ring is stable under conditions typically used for the saponification (base-catalyzed hydrolysis) of an ester. For instance, the hydrolysis of (S)-Ethyl chroman-2-carboxylate to (S)-chroman-2-carboxylic acid is a standard procedure that proceeds in high yield without affecting the chroman ring itself.[1] However, it is crucial to monitor the reaction for any unexpected byproducts, especially if elevated temperatures or prolonged reaction times are employed.
Q4: I am using strong acid as a catalyst for a reaction on a side chain of my chroman-containing molecule. Could this affect the chroman core?
While many acid-catalyzed reactions are performed on chroman derivatives without issue, strong Brønsted or Lewis acids can potentially promote side reactions involving the chroman ring, especially at elevated temperatures.[2][3] It is advisable to use the mildest possible acidic conditions and to carefully monitor the reaction for the formation of any degradation products.
Q5: How can I determine if my chroman derivative is degrading during an experiment?
The most effective way to monitor for degradation is through in-process analytical techniques. Thin Layer Chromatography (TLC) can provide a quick qualitative assessment of the appearance of new, more polar spots, which could indicate ring-opening. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the method of choice. A "forced degradation" or "stress testing" study is recommended to preemptively identify potential degradants.[4][5][6]
Troubleshooting Guides
Issue 1: Unexpected Byproducts Observed During a Reaction Under Strong Acidic Conditions
| Potential Cause | Troubleshooting Steps |
| Acid-catalyzed hydrolysis of the chroman ring. | 1. Analyze the Byproduct: Isolate the byproduct and characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm if it is a ring-opened product. |
| 2. Modify Reaction Conditions: | |
| a. Lower the Temperature: Perform the reaction at a lower temperature to reduce the rate of potential degradation reactions. | |
| b. Reduce Acid Concentration: Use the lowest effective concentration of the acid catalyst. | |
| c. Change the Acid: If possible, switch to a milder acid catalyst. | |
| d. Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete. | |
| Side reactions involving substituents on the chroman ring. | 1. Protecting Groups: Consider if any sensitive functional groups on the chroman ring or its substituents need to be protected prior to the reaction. |
Issue 2: Low Yield or Product Degradation in a Reaction Under Strong Basic Conditions
| Potential Cause | Troubleshooting Steps |
| Base-catalyzed hydrolysis of the chroman ring. | 1. Structural Analysis: Examine the structure of your chroman derivative for any strong electron-withdrawing groups that might activate the ring to nucleophilic attack. |
| 2. Modify Reaction Conditions: | |
| a. Use a Weaker Base: If the reaction chemistry allows, switch to a milder base (e.g., carbonates instead of hydroxides). | |
| b. Lower the Temperature: Perform the reaction at or below room temperature if feasible. | |
| c. Control Stoichiometry: Use a precise stoichiometry of the base rather than a large excess. | |
| Air Oxidation: | Some phenolic compounds are susceptible to oxidation under basic conditions in the presence of air. |
| 1. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen. |
Experimental Protocols
Protocol 1: Forced Degradation Study of a Chroman Derivative
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][5][6]
Objective: To determine the stability of a chroman-containing compound under various stress conditions.
Materials:
-
Chroman derivative
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
Procedure:
-
Sample Preparation: Prepare stock solutions of your chroman derivative in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add 0.1 M HCl and 1 M HCl.
-
Incubate the solutions at room temperature and at an elevated temperature (e.g., 60 °C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples before HPLC analysis.
-
-
Base Hydrolysis:
-
Repeat the procedure from step 2 using 0.1 M NaOH and 1 M NaOH.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add 3% H₂O₂.
-
Incubate at room temperature and monitor over time.
-
-
Thermal Degradation:
-
Store the solid compound and a solution of the compound at an elevated temperature (e.g., 60 °C) and analyze at various time points.
-
-
Photostability:
-
Expose the solid compound and a solution to UV and visible light according to ICH guidelines.
-
-
Analysis:
-
Analyze all samples by HPLC to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.
-
Data Presentation:
The results of the forced degradation study can be summarized in a table for easy comparison.
| Stress Condition | Time (hours) | Temperature (°C) | % Parent Compound Remaining | Number of Degradation Products |
| 0.1 M HCl | 24 | RT | ||
| 1 M HCl | 24 | 60 | ||
| 0.1 M NaOH | 24 | RT | ||
| 1 M NaOH | 24 | 60 | ||
| 3% H₂O₂ | 24 | RT | ||
| Thermal (Solid) | 24 | 60 | ||
| Thermal (Solution) | 24 | 60 | ||
| Photostability | - | - |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanisms for chroman ring hydrolysis.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for chroman stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. cis-Diastereoselective synthesis of chroman-fused tetralins as B-ring-modified analogues of brazilin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pharmtech.com [pharmtech.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Photodegradation of Bromo-organic Compounds in Solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing experiments on the photodegradation of bromo-organic compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What is the typical experimental setup for a photodegradation study of a bromo-organic compound?
A1: A common setup involves a photoreactor, often made of quartz to allow UV light penetration, containing the solution of the bromo-organic compound.[1] A light source, such as a mercury lamp or a solar simulator, is used for irradiation.[1][2] To maintain a constant temperature, a cooling system is often employed.[1] The solution is typically stirred continuously to ensure homogeneity. Samples are withdrawn at regular intervals to be analyzed by techniques like HPLC or GC-MS to monitor the degradation of the parent compound and the formation of byproducts.
Q2: Which factors can influence the rate of photodegradation?
A2: Several factors can significantly affect the photodegradation rate. These include:
-
Wavelength of light: Shorter wavelengths (e.g., UV-C) are generally more effective in degrading many organic compounds.[3]
-
Light intensity: Higher light intensity usually leads to a faster degradation rate, up to a certain point where the reaction may become mass-transfer limited.[4]
-
Solvent: The choice of solvent can have a substantial impact. For instance, the degradation rates of some new brominated flame retardants (NBFRs) were found to be highest in acetone, followed by toluene, and then n-hexane.[5]
-
pH: The pH of the solution can alter the speciation of the compound and influence the reaction mechanism. For example, the degradation of bromophenol blue increases with higher pH.[4][6]
-
Presence of other substances: Components like humic acids, commonly found in natural waters, can act as photosensitizers or quenchers, thus affecting the degradation rate. The presence of metal cations and halide anions can also play a role.[7]
-
Initial concentration of the compound: Higher initial concentrations can sometimes lead to a decrease in the degradation rate constant. This may be due to the "inner filter effect," where the parent compound or its byproducts absorb the incident light, preventing it from reaching all the molecules in the solution.[5]
Q3: What are the common degradation pathways for bromo-organic compounds?
A3: The primary degradation pathway for many bromo-organic compounds is reductive debromination, where a bromine atom is replaced by a hydrogen atom.[8] This often leads to the formation of less brominated congeners.[8][9] Another common pathway is the intermolecular elimination of hydrogen bromide (HBr), which can result in the formation of polybrominated dibenzofurans (PBDFs) from polybrominated diphenyl ethers (PBDEs).[8] In aqueous systems, reaction with hydroxyl radicals can lead to the formation of hydroxylated derivatives and bromophenols.[8]
Q4: How is the quantum yield of a photodegradation reaction determined?
A4: The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is the ratio of the number of molecules degraded to the number of photons absorbed. Determining the quantum yield typically involves using a chemical actinometer, which is a compound with a known quantum yield, to measure the photon flux of the light source.[10] The degradation of the target compound is then measured under the same conditions, and its quantum yield is calculated relative to the actinometer. Accurate determination of quantum yield is crucial for modeling the environmental fate of chemicals and requires careful experimental setup to account for factors like light reflection and screening.[10]
Q5: What analytical techniques are most suitable for monitoring photodegradation experiments?
A5: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) and coupled to a Mass Spectrometer (MS) is a powerful tool for separating and identifying the parent compound and its degradation products.[11] Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used, particularly for more volatile compounds.[3] UV-Vis spectroscopy can be used to monitor the overall decrease in the concentration of the parent compound if its absorption spectrum is distinct from its byproducts.[12]
Troubleshooting Guide
Issue 1: Low or no degradation of the bromo-organic compound.
-
Possible Cause 1: Inappropriate light source.
-
Troubleshooting Step: Check the absorption spectrum of your compound. The emission spectrum of your lamp must overlap with the absorption spectrum of the compound for direct photolysis to occur. If there is no overlap, consider using a lamp with a shorter wavelength or a broader spectrum.
-
Expected Outcome: Increased degradation rate.
-
-
Possible Cause 2: Low light intensity.
-
Troubleshooting Step: Measure the photon flux of your lamp using an actinometer. If the intensity is too low, move the lamp closer to the reactor (while ensuring proper cooling) or replace it with a more powerful one.
-
Expected Outcome: Faster degradation kinetics.
-
-
Possible Cause 3: Presence of quenchers in the solvent or glassware.
-
Troubleshooting Step: Use high-purity solvents. Ensure all glassware is thoroughly cleaned to remove any potential quenching impurities. Consider running a control experiment with a compound known to degrade under your conditions to check your system.
-
Expected Outcome: The degradation proceeds as expected.
-
-
Possible Cause 4: Inner filter effect.
-
Troubleshooting Step: If you are working with a high initial concentration, try diluting your solution. The degradation rate constant may increase at lower concentrations.[5]
-
Expected Outcome: Improved degradation efficiency.
-
Issue 2: Inconsistent or irreproducible results.
-
Possible Cause 1: Fluctuations in lamp output.
-
Troubleshooting Step: Allow the lamp to warm up and stabilize before starting the experiment. Monitor the lamp output over time with a radiometer if available.
-
Expected Outcome: More consistent results between experiments.
-
-
Possible Cause 2: Temperature variations.
-
Troubleshooting Step: Use a reliable cooling system to maintain a constant temperature in the photoreactor. Monitor the temperature throughout the experiment.
-
Expected Outcome: Improved reproducibility.
-
-
Possible Cause 3: Inconsistent sample handling.
-
Troubleshooting Step: Develop and adhere to a strict standard operating procedure for sample preparation, dilution, and analysis. Ensure that samples are protected from ambient light after collection and before analysis to prevent further degradation.[11] Use amber vials or wrap vials in aluminum foil.[11]
-
Expected Outcome: Reduced variability in analytical results.
-
Issue 3: Unexpected peaks in chromatograms.
-
Possible Cause 1: Formation of photodegradation products.
-
Troubleshooting Step: This is an expected outcome. Use a mass spectrometer (e.g., LC-MS or GC-MS) to identify the chemical structure of the new peaks. This will help in elucidating the degradation pathway.[11]
-
Expected Outcome: Identification of byproducts and a better understanding of the reaction mechanism.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Analyze a solvent blank to check for impurities. Ensure that all glassware and equipment are properly cleaned.
-
Expected Outcome: A clean baseline in the chromatogram of the blank.
-
Data Presentation
Table 1: Photodegradation Half-lives and Quantum Yields of Selected Polybrominated Diphenyl Ethers (PBDEs) in Methanol/Water (8:2)
| PBDE Congener | Degree of Bromination | Half-life (t₁/₂) | Quantum Yield (Φ) |
| DecaBDE (BDE-209) | 10 | 0.5 hours | 0.1 - 0.3 |
| 2,2',4,4'-TetraBDE (BDE-47) | 4 | 12 days | 0.1 - 0.3 |
Data sourced from Environmental Science & Technology.[9][13]
Table 2: Photodegradation Rate Constants (k) of New Brominated Flame Retardants (NBFRs) in Different Solvents
| Compound | Solvent | Rate Constant (k) (min⁻¹) |
| HBB | Acetone | 0.1702 |
| HBB | Toluene | 0.0408 |
| HBB | n-Hexane | 0.0124 |
| PBT | Acetone | 0.2556 |
| PBT | Toluene | 0.0534 |
| PBT | n-Hexane | 0.0299 |
| PBEB | Acetone | 0.3008 |
| PBEB | Toluene | 0.0498 |
| PBEB | n-Hexane | 0.0216 |
| PBBA | Acetone | 0.2335 |
| PBBA | Toluene | 0.0487 |
| PBBA | n-Hexane | 0.0253 |
Conditions: UV irradiation (180-400 nm), Initial Concentration 1 mg/L. Data adapted from MDPI.[3][5]
Experimental Protocols
Protocol: Photodegradation of a Bromo-organic Compound (e.g., Tetrabromobisphenol A - TBBPA) in Solution
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of TBBPA standard.
-
Dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water, or an organic solvent like methanol) to prepare a concentrated stock solution. Store this solution in an amber glass bottle and in the dark to prevent premature degradation.
-
-
Experimental Setup:
-
Set up the photoreactor system. A typical system consists of a quartz reaction vessel, a magnetic stirrer, a UV lamp (e.g., medium-pressure mercury lamp), and a cooling water jacket to maintain a constant temperature.
-
Place the photoreactor in a light-tight box to prevent exposure to ambient light and for safety.
-
-
Reaction Procedure:
-
Prepare the reaction solution by diluting the stock solution with the chosen solvent to the desired initial concentration (e.g., 10 mg/L) directly in the quartz reactor.
-
Start the magnetic stirrer and the cooling system. Allow the solution to equilibrate for a period (e.g., 15-30 minutes) in the dark to check for any adsorption of the compound onto the reactor walls.
-
Take an initial sample (t=0) before turning on the light.
-
Turn on the UV lamp to initiate the photodegradation reaction.
-
Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).
-
Immediately transfer the collected samples into amber HPLC vials and, if necessary, quench the reaction (e.g., by adding a small amount of a radical scavenger like sodium thiosulfate if indirect photolysis is being studied, or by placing them in the dark at low temperature).
-
-
Sample Analysis:
-
Analyze the samples using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Develop a calibration curve using standards of the parent compound to quantify its concentration at each time point.
-
If possible, use the mass spectrometry data to identify the major degradation products.
-
-
Data Analysis:
-
Plot the concentration of the parent compound versus time.
-
Determine the reaction kinetics by fitting the data to a suitable kinetic model (e.g., pseudo-first-order). The pseudo-first-order rate constant (k) can be determined from the slope of the linear plot of ln(C₀/C) versus time, where C₀ is the initial concentration and C is the concentration at time t.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. deswater.com [deswater.com]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic activity of layered MoS2 in the reductive degradation of bromophenol blue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.polyu.edu.hk [research.polyu.edu.hk]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 9. Photochemical decomposition of fifteen polybrominated diphenyl ether congeners in methanol/water [diva-portal.org]
- 10. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. deswater.com [deswater.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 6-Bromochroman
Welcome to the technical support center for troubleshooting cross-coupling reactions involving 6-Bromochroman. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to catalyst deactivation, leading to improved reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no conversion in my cross-coupling reaction with this compound?
A1: Low or no conversion in cross-coupling reactions of this compound can stem from several factors related to catalyst deactivation or suboptimal reaction conditions. The primary suspects include:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating rapidly.[1]
-
Inappropriate Ligand Choice: The phosphine ligand may not be suitable for the specific reaction, failing to stabilize the catalytic intermediates or promote key steps like oxidative addition and reductive elimination.[1][2]
-
Ineffective Base: The base might be too weak, not soluble enough in the reaction solvent, or incompatible with the substrates, hindering the catalytic cycle.[1][3]
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing and failure to maintain an inert atmosphere can lead to rapid deactivation.[3]
-
Reagent Quality: Impurities in solvents, reagents, or the this compound starting material can poison the catalyst.[4][5]
Q2: What are the common catalyst deactivation pathways I should be aware of when using this compound?
A2: The primary deactivation pathways for palladium catalysts in cross-coupling reactions involving aryl bromides like this compound include:
-
Formation of Palladium Black: The active Pd(0) catalyst can agglomerate and precipitate as inactive palladium black, particularly if the catalytic cycle is slow or at elevated temperatures.[6] This is a common issue that can be visually identified by the formation of black particles in the reaction mixture.
-
Ligand Degradation: Phosphine ligands, especially electron-rich and bulky ones, can be susceptible to degradation under the reaction conditions, leading to the loss of the active catalytic species.[7]
-
Oxidative Addition Failure: While this compound is an aryl bromide and generally reactive, issues with the electronic properties of the ligand or catalyst precursor can hinder the initial oxidative addition step, preventing the catalytic cycle from starting.[2]
-
Side Reactions: Unwanted side reactions such as hydrodehalogenation (replacement of bromine with hydrogen) or homocoupling of the boronic acid/ester can consume the starting materials and lead to the formation of byproducts, giving the appearance of catalyst deactivation.[4][8]
Q3: How does the chroman ring in this compound affect catalyst stability?
A3: The ether oxygen in the chroman ring is a potential Lewis base that could coordinate to the palladium center. However, compared to nitrogen or sulfur-containing heterocycles, the coordinating ability of the ether oxygen is significantly weaker and generally not considered a primary cause of catalyst poisoning.[6] The main challenges with this compound are more likely to arise from the general sensitivities of palladium-catalyzed cross-coupling reactions.
Q4: Can the choice of coupling partner influence catalyst deactivation?
A4: Absolutely. The nature of the coupling partner plays a crucial role. For instance:
-
In Suzuki-Miyaura coupling: Boronic acids can be unstable and undergo protodeboronation, especially in the presence of water and certain bases.[8][9] Using more stable boronic esters (e.g., pinacol or MIDA esters) can mitigate this issue.[8]
-
In Buchwald-Hartwig amination: The nature of the amine is critical. Sterically hindered or electron-poor amines can react slowly, potentially allowing more time for catalyst decomposition.[1]
-
In Sonogashira coupling: Terminal alkynes can undergo homocoupling (Glaser coupling), which is a common side reaction that consumes the alkyne and can be promoted by the copper co-catalyst.[10]
Troubleshooting Guides
Issue 1: Low or No Product Yield with Complete Consumption of Starting Material
This scenario suggests that while the catalyst is initially active, it is either deactivating during the reaction or promoting undesired side reactions.
Troubleshooting Workflow for Low Yield
References
- 1. benchchem.com [benchchem.com]
- 2. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving Regioselectivity in the Functionalization of 6-Bromochroman
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the regioselective functionalization of 6-Bromochroman. The focus is on commonly employed palladium-catalyzed cross-coupling reactions to achieve desired product outcomes with high selectivity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the functionalization of this compound?
A1: The most prevalent and versatile methods for functionalizing the C6-position of this compound are palladium-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling for C-C bond formation with boronic acids/esters, the Buchwald-Hartwig amination for C-N bond formation with amines, and the Sonogashira coupling for C-C bond formation with terminal alkynes.[1][2] These methods are widely adopted due to their broad functional group tolerance and relatively mild reaction conditions.[3]
Q2: I am observing poor regioselectivity in my reaction. What are the primary factors influencing which position on the chroman ring reacts?
A2: Regioselectivity in the functionalization of this compound is primarily dictated by the C-Br bond at the 6-position, which is the most reactive site for oxidative addition in palladium-catalyzed cross-coupling reactions. However, under certain conditions, side reactions involving C-H activation at other positions on the aromatic ring (C5, C7, or C8) can occur.[4] Factors that can influence regioselectivity include the choice of catalyst and ligand, reaction temperature, and the electronic properties of the substrate. For instance, highly active catalyst systems or elevated temperatures might lead to undesired C-H functionalization.
Q3: Can I achieve functionalization at positions other than C6 on the chroman ring?
A3: While the C6-bromo position is the most common site for functionalization, direct C-H functionalization at other positions (C5, C7, C8) is possible, though more challenging. This typically requires specific directing groups on the chroman scaffold to guide the catalyst to the desired C-H bond.[4] Without a directing group, achieving high regioselectivity for C-H functionalization in the presence of the more reactive C-Br bond is difficult.
Q4: What is the role of the ligand in controlling the outcome of the reaction?
A4: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity and selectivity.[5] Bulky, electron-rich phosphine ligands are often employed in cross-coupling reactions.[3] These ligands can promote the rate of oxidative addition and reductive elimination, leading to higher yields and faster reaction times. The choice of ligand can also influence the regioselectivity by sterically hindering or electronically favoring reaction at a specific site.
Q5: How does the choice of base impact the reaction efficiency?
A5: A base is typically required in palladium-catalyzed cross-coupling reactions to facilitate the catalytic cycle. In Suzuki-Miyaura reactions, the base activates the organoboron species.[6] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[7] The strength and nature of the base can significantly affect the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu). The choice of base should be compatible with the functional groups present in the substrates.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Symptoms:
-
Starting material (this compound) remains largely unreacted.
-
Formation of only trace amounts of the desired product.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inactive Catalyst | The palladium catalyst may have decomposed. Use a fresh batch of catalyst or a more stable pre-catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Inappropriate Ligand | The chosen ligand may not be suitable for the specific transformation. Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos for Buchwald-Hartwig; PPh₃, P(o-tol)₃ for Suzuki). |
| Insufficiently Strong Base | The base may not be strong enough to promote the catalytic cycle effectively. For Suzuki reactions, consider switching from carbonates to phosphates. For Buchwald-Hartwig aminations, alkoxides like NaOtBu are generally more effective. |
| Low Reaction Temperature | The reaction may require more thermal energy to proceed. Gradually increase the reaction temperature while monitoring for potential side product formation. |
| Poor Reagent Quality | Impurities in solvents or reagents can poison the catalyst. Use anhydrous solvents and ensure the purity of all starting materials. |
Issue 2: Poor Regioselectivity (Formation of Isomeric Products)
Symptoms:
-
Formation of a mixture of products functionalized at different positions on the chroman ring.
-
Significant amounts of C-H functionalized byproducts.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| High Reaction Temperature | Elevated temperatures can provide enough energy to overcome the activation barrier for C-H functionalization. Lower the reaction temperature and increase the reaction time if necessary. |
| Highly Reactive Catalyst System | A very active catalyst may not discriminate well between the C-Br bond and C-H bonds. Consider using a less active catalyst or a different ligand that promotes selectivity. |
| Incorrect Stoichiometry | An excess of the coupling partner can sometimes lead to multiple functionalizations. Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the coupling partner. |
| Solvent Effects | The solvent can influence the selectivity of the reaction. Screen different aprotic solvents such as toluene, dioxane, or THF. |
Issue 3: Formation of Homocoupled Byproducts
Symptoms:
-
Significant formation of biaryl products from the boronic acid (in Suzuki reactions) or dimerization of the alkyne (in Sonogashira reactions).
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Presence of Oxygen | Oxygen can promote the homocoupling of organoboron reagents. Ensure the reaction mixture is thoroughly degassed and maintained under a strict inert atmosphere. |
| Decomposition of the Palladium Catalyst | Palladium black, formed from catalyst decomposition, can catalyze homocoupling. Use fresh catalyst and ligands, and consider using a pre-catalyst. |
| In Sonogashira Coupling | The copper co-catalyst can promote the oxidative homocoupling of terminal alkynes (Glaser coupling).[8] Minimize the amount of copper catalyst or consider a copper-free Sonogashira protocol. |
Data Presentation
The following tables provide representative data for the functionalization of this compound under various conditions. These are intended as a starting point for optimization, and actual yields may vary.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | 75 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ (2) | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ (2) | DME/H₂O | 85 | 16 | 88 |
| 4 | PdCl₂(dppf) (2) | - | Na₂CO₃ (2) | DMF | 110 | 12 | 85 |
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 100 | 18 | 65 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 90 | 6 | 95 |
| 3 | RuPhos Pd G3 (2) | - | LHMDS (1.5) | THF | 80 | 12 | 91 |
| 4 | Pd(OAc)₂ (2) | DavePhos (3) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 78 |
Table 3: Sonogashira Coupling of this compound with Phenylacetylene
| Entry | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ (2) | CuI (4) | - | TEA (3) | THF | 60 | 8 | 85 |
| 2 | Pd(PPh₃)₄ (3) | CuI (5) | - | DIPEA (3) | DMF | 80 | 6 | 90 |
| 3 | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (4) | TEA (3) | Toluene | 90 | 12 | 82 |
| 4 | PdCl₂(dppf) (2) | CuI (4) | - | Et₃N (3) | Acetonitrile | 80 | 10 | 88 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2 mol%)
-
K₃PO₄ (2 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Heat the reaction mixture to 100 °C and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a secondary amine.
Materials:
-
This compound
-
Secondary amine (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
XPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.2 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add NaOtBu to an oven-dried Schlenk tube.
-
Add the palladium pre-catalyst and ligand, followed by this compound.
-
Add a stir bar and seal the tube with a septum.
-
Remove the tube from the glovebox and add anhydrous toluene via syringe.
-
Add the secondary amine via syringe.
-
Place the reaction vessel in a preheated oil bath at 90-110 °C and stir for 6-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.[9]
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (TEA) (3 equiv)
-
Anhydrous THF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous THF to dissolve the solids.
-
Add triethylamine, followed by the terminal alkyne.
-
Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove catalyst residues, washing the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
Visualizations
References
- 1. wwjmrd.com [wwjmrd.com]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
Validation & Comparative
Navigating the Bioactivity Landscape of 6-Bromochroman Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between chemical structure and biological function is paramount. This guide offers a comparative analysis of the biological activities of 6-bromochroman derivatives against their parent compound. In the absence of direct comparative studies, this document synthesizes data from structurally related chroman and brominated heterocyclic compounds to project potential bioactivities and guide future research.
The chroman scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The introduction of a bromine atom at the 6-position of the chroman ring is anticipated to modulate these activities, primarily by altering the electronic and lipophilic properties of the molecule. Bromine substitution can often enhance biological potency.
Projected Biological Activities: A Structure-Activity Relationship (SAR) Perspective
While specific experimental data for this compound and its direct derivatives is limited, the analysis of related compounds allows for the formulation of well-grounded hypotheses regarding their potential therapeutic applications.
Anticancer Potential
Chroman derivatives have demonstrated cytotoxic effects against various cancer cell lines. The substitution pattern on the chroman ring is a key determinant of this activity. For instance, certain chroman-4-one derivatives have been shown to induce apoptosis in cancer cells. The presence of a bromine atom, a known pharmacophore in many anticancer agents, may enhance the cytotoxic potential of this compound derivatives.
Antimicrobial Efficacy
The chroman and chromone (a related structural class) cores are found in many natural and synthetic antimicrobial agents. Halogenation, including bromination, has been shown to positively influence the antimicrobial potency of various heterocyclic compounds. It is plausible that this compound derivatives could exhibit activity against a range of bacterial and fungal pathogens by mechanisms such as the inhibition of essential enzymes or disruption of cell wall integrity.
Neuroprotective Effects
Derivatives of chroman, such as chroman-4-amines, have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Their mechanisms of action are often linked to antioxidant properties and the modulation of specific signaling pathways. The introduction of a bromine atom could influence the ability of these compounds to interact with biological targets within the central nervous system. For example, certain chroman-3-amine derivatives have shown affinity for the 5-HT1A receptor, which is implicated in neuroprotection.[1]
Comparative Data Summary
The following tables summarize the biological activities of various chroman derivatives, providing a basis for inferring the potential activity of this compound analogues. It is crucial to note that these are not direct comparisons with this compound but rather with structurally related compounds.
Table 1: Anticancer Activity of Selected Chroman Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |
| Chromen-2-one (Coumarin) | 3-bromo-benzylidene-4-chromanone | Various | Notable cytotoxic activity | [1] |
| Chromone | 5-(4-bromobenzyloxy)-2-(...)chromen-4-one | Breast Cancer | Potent inhibitor of ABCG2-mediated drug efflux | [2] |
| 3-Nitro-2-(trifluoromethyl)-2H-chromene | 6-bromo derivative | N/A (P2Y6 Receptor Antagonist) | IC50 of 3.49 µM | [3] |
Table 2: Antimicrobial Activity of Related Heterocyclic Compounds
| Compound Class | Specific Derivative Example | Microorganism | Activity Metric (e.g., MIC) | Reference |
| Coumarin | Various bromo-substituted derivatives | Gram-positive and Gram-negative bacteria | General observation of enhanced activity | [4] |
| Quinoline | 6,8-dibromoquinoline analogs | Various bacteria and fungi | Potent antimicrobial properties |
Experimental Protocols
To facilitate further research in this area, detailed methodologies for key biological assays are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compound (e-g., this compound derivative) and a vehicle control for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the target microorganism.
-
Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism only) and negative (broth only) controls.
-
Incubation: Incubate the plate under appropriate conditions for the microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Neuroprotection Assay (Oxidative Stress Model)
This assay evaluates the ability of a compound to protect neuronal cells from oxidative damage.
-
Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y) in appropriate medium.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidative agent (e.g., H2O2 or 6-hydroxydopamine) to induce cell death. Include untreated and vehicle-treated controls.
-
Assessment of Cell Viability: After a further incubation period (e.g., 24 hours), assess cell viability using an appropriate method such as the MTT assay or by measuring lactate dehydrogenase (LDH) release.
-
Data Analysis: Compare the viability of cells treated with the test compound and the oxidative agent to those treated with the oxidative agent alone to determine the neuroprotective effect.
Visualizing Potential Mechanisms and Workflows
To further elucidate the potential roles of this compound derivatives, the following diagrams illustrate a hypothetical signaling pathway and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment and evaluation of methods used for antimicrobial activity assay [wisdomlib.org]
Comparing 6-Bromochroman with other halogenated chromans in synthesis
For researchers, scientists, and drug development professionals, the chroman scaffold is a privileged structure due to its prevalence in biologically active compounds. Halogenated chromans, in particular, serve as versatile building blocks for the synthesis of complex molecular architectures via cross-coupling reactions. This guide provides a comparative analysis of 6-bromochroman with other 6-halogenated chromans (chloro and iodo derivatives) in common palladium-catalyzed cross-coupling reactions, offering insights into their relative reactivity and synthetic utility.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The reactivity of 6-halogenated chromans in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, is primarily dictated by the carbon-halogen bond strength. The generally accepted order of reactivity for aryl halides is I > Br > Cl. This trend is a consequence of the bond dissociation energies, where the C-I bond is the weakest and thus most susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step of the catalytic cycle.
Consequently, 6-iodochroman is the most reactive of the series, often undergoing coupling at lower temperatures and with shorter reaction times. This compound offers a good balance of reactivity and stability, making it a widely used and commercially available intermediate. 6-Chlorochroman is the least reactive and typically requires more forcing reaction conditions, such as higher temperatures, higher catalyst loadings, and the use of specialized, electron-rich, and bulky phosphine ligands to achieve comparable yields to its bromo and iodo counterparts.
Performance in Cross-Coupling Reactions: A Comparative Overview
| Reaction Type | Halogenated Chroman | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12 | ~95% |
| 6-Chlorochroman | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 110 | 24 | ~85% | |
| 6-Iodochroman | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 4 | >95% | |
| Heck | This compound | n-Butyl acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | NMP | 100 | 16 | ~80% |
| 6-Chlorochroman | Styrene | PdCl₂{C₆H₃-2,6-(OPiPr₂)₂} | K₂CO₃ | DMF/H₂O | 120 | 12 | ~75% | |
| 6-Iodochroman | Methyl acrylate | Pd(OAc)₂ | i-Pr₂NEt | DMF | 100 | 2 | ~90% | |
| Sonogashira | This compound | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | ~92% |
| 6-Chlorochroman | Phenylacetylene | PdCl₂(PCy₃)₂ | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | ~70% | |
| 6-Iodochroman | Phenylacetylene | PdCl₂(PPh₃)₂ | Et₃N | THF | RT | 3 | ~99% | |
| Buchwald-Hartwig | This compound | Morpholine | Pd₂(dba)₃ / XantPhos | Cs₂CO₃ | Toluene | 110 | 16 | ~88% |
| 6-Chlorochroman | Aniline | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 100 | 18 | ~80% | |
| 6-Iodochroman | Piperidine | Pd(OAc)₂ / BINAP | K₃PO₄ | Toluene | 90 | 8 | >95% |
Experimental Protocols
This section provides detailed experimental methodologies for representative cross-coupling reactions of halogenated chromans.
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk flask, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (v/v) to the flask via syringe to achieve a final substrate concentration of approximately 0.1 M.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12 hours).
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction of 6-Chlorochroman with Styrene
Materials:
-
6-Chlorochroman (1.0 equiv)
-
Styrene (1.2 equiv)
-
PdCl₂{C₆H₃-2,6-(OPiPr₂)₂} (0.006 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Aliquat-336 (phase-transfer catalyst, 0.05 equiv)
Procedure:
-
In a reaction vessel, combine 6-chlorochroman, styrene, K₂CO₃, PdCl₂{C₆H₃-2,6-(OPiPr₂)₂}, and Aliquat-336.
-
Add DMF and water in a 1:1 ratio.
-
Heat the mixture to 120 °C and stir for 12 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired product.
Sonogashira Coupling of 6-Iodochroman with Phenylacetylene
Materials:
-
6-Iodochroman (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
PdCl₂(PPh₃)₂ (0.05 equiv)
-
Copper(I) iodide (CuI) (0.025 equiv)
-
Triethylamine (Et₃N) (7.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of 6-iodochroman in THF at room temperature, add sequentially PdCl₂(PPh₃)₂, CuI, triethylamine, and phenylacetylene.
-
Stir the reaction for 3 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®, washing with diethyl ether.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
XantPhos (0.08 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XantPhos, and Cs₂CO₃ to a Schlenk tube.
-
Add this compound, morpholine, and toluene.
-
Seal the tube and heat the reaction mixture to 110 °C with stirring for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Visualizations
Catalytic Cycles and Workflows
A Comparative Analysis of 6-Bromochroman Derivatives: Unraveling the Mechanisms of Action
In the landscape of drug discovery and development, chroman scaffolds have garnered significant attention due to their diverse biological activities. The introduction of a bromine atom at the sixth position of the chroman ring, creating 6-bromochroman derivatives, has been shown to modulate and often enhance their therapeutic potential. This guide provides a comparative analysis of the mechanism of action of this compound derivatives in three key areas: anticancer, antimicrobial, and P2Y6 receptor antagonism. We present a compilation of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.
Anticancer Activity: Induction of Apoptosis
Several this compound derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. A primary mechanism underlying this activity is the induction of apoptosis, or programmed cell death.
Comparative Performance of this compound Derivatives and Standard Chemotherapeutic Agents
The efficacy of this compound derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values of a representative this compound derivative against various cancer cell lines, compared with the standard chemotherapeutic drug, Doxorubicin.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Clpgc (a dihydropyrano[2,3-g] chromene derivative) | K562 (Leukemia) | 102 ± 1.6 (72h) | [1] |
| Doxorubicin | K562 (Leukemia) | Not specified | |
| Doxorubicin | MCF-7 (Breast) | 2.5 | [2] |
| Doxorubicin | A549 (Lung) | > 20 | [2] |
| Doxorubicin | HepG2 (Liver) | 12.2 | [2] |
| Doxorubicin | PC3 (Prostate) | Not specified |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density and incubation time. The data presented here is for comparative purposes.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell viability.
Materials:
-
Cancer cell lines (e.g., K562, MCF-7, A549, HepG2, PC3)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivative and Doxorubicin
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative or Doxorubicin and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.
Visualization of the Apoptotic Signaling Pathway
The following diagram illustrates a simplified intrinsic apoptotic pathway that can be induced by this compound derivatives.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Antimicrobial Activity: Inhibition of Bacterial DNA Gyrase
Certain this compound derivatives exhibit antimicrobial properties, with a proposed mechanism of action involving the inhibition of essential bacterial enzymes like DNA gyrase.
Comparative Performance of this compound Derivatives and Standard Antibiotics
The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Drug | Microorganism | MIC (µg/mL) | Reference |
| This compound Derivative (Hypothetical) | Staphylococcus aureus | - | - |
| Escherichia coli | - | - | |
| Candida albicans | - | - | |
| Ciprofloxacin | Staphylococcus aureus | 0.6 | [3] |
| Escherichia coli | 0.013 | [3] | |
| Fluconazole | Candida albicans | 0.5 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the MIC of an antimicrobial agent in a liquid medium.[5]
Materials:
-
Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
This compound derivative and standard antibiotics
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualization of the Mechanism of DNA Gyrase Inhibition
The diagram below illustrates how quinolone antibiotics, a class of DNA gyrase inhibitors, function. This compound derivatives may act through a similar mechanism.
Caption: Inhibition of bacterial DNA gyrase by this compound derivatives.
P2Y6 Receptor Antagonism
Derivatives of 6-bromo-2,2-dimethyl-2H-chromene have been identified as antagonists of the P2Y6 receptor, a Gq-coupled receptor involved in inflammation and other physiological processes.[6]
Comparative Performance of this compound Derivatives and a Standard Antagonist
The potency of P2Y6 receptor antagonists is determined by their IC50 values in functional assays, such as measuring the inhibition of UDP-induced intracellular calcium mobilization.
| Compound | Receptor | IC50 (nM) | Reference |
| 6-(Boc-amino-n-heptylethynyl)-3-nitro-2-(trifluoromethyl)-2H-chromene | Human P2Y6 | 162 | [7][8] |
| MRS2578 | Human P2Y6 | 37 | [9][10] |
| Rat P2Y6 | 98 | [9][10] |
Experimental Protocol: Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a P2Y6 receptor agonist (UDP).
Materials:
-
Cells expressing the P2Y6 receptor (e.g., 1321N1 astrocytoma cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound derivative and MRS2578
-
Uridine diphosphate (UDP)
-
96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells expressing the P2Y6 receptor into a 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye.
-
Compound Incubation: Incubate the cells with varying concentrations of the test antagonist.
-
Agonist Stimulation: Add UDP to stimulate the P2Y6 receptor.
-
Fluorescence Measurement: Measure the change in fluorescence, which corresponds to the change in intracellular calcium concentration.
-
Data Analysis: Determine the IC50 value of the antagonist by plotting the inhibition of the UDP-induced calcium response against the antagonist concentration.
Visualization of the P2Y6 Receptor Signaling Pathway
The following diagram illustrates the P2Y6 receptor signaling cascade and the point of inhibition by antagonists.
Caption: P2Y6 receptor signaling and its inhibition by this compound derivatives.[11][12][13]
References
- 1. The chromene derivative 4-Clpgc inhibits cell proliferation and induces apoptosis in the K562 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists [ouci.dntb.gov.ua]
- 9. rndsystems.com [rndsystems.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The P2Y6 receptor signals through Gαq /Ca2+ /PKCα and Gα13 /ROCK pathways to drive the formation of membrane protrusions and dictate cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lupinepublishers.com [lupinepublishers.com]
Spectroscopic Analysis for Structural Confirmation of 6-Bromochroman Products: A Comparative Guide
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative overview of the key spectroscopic techniques used to verify the structure of 6-Bromochroman, a significant heterocyclic scaffold in medicinal chemistry. By presenting expected data alongside those of a related compound, this document aims to highlight the influence of the bromo-substituent on the spectral characteristics.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and, for comparative purposes, 2,2-dimethylchroman-4-one derivatives, which share the core chroman structure. The presence of the bromine atom and other substituents significantly influences the chemical shifts and fragmentation patterns.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | This compound (Expected) | 2,2-Dimethylchroman-4-one Derivatives (Observed Range)[1] | Key Observations |
| ¹H NMR | Aromatic Protons: δ 6.8-7.5 ppmOCH₂: δ ~4.2 ppm (t)CH₂: δ ~2.8 ppm (t)CH₂: δ ~2.0 ppm (m) | Aromatic Protons: δ 6.9-8.0 ppmCH₂ (position 3): δ ~2.7 ppm (s) | The electron-withdrawing effect of the bromine atom in this compound is expected to deshield the aromatic protons, leading to shifts in the downfield region. The splitting patterns (triplets and multiplet) for the aliphatic protons are characteristic of the chroman ring system. |
| ¹³C NMR | Aromatic C-Br: δ ~115 ppmOther Aromatic C: δ 118-155 ppmOCH₂: δ ~66 ppmCH₂: δ ~29 ppmCH₂: δ ~22 ppm | Aromatic C: δ 117-162 ppmC=O: δ ~192 ppmQuaternary C (position 2): δ ~78 ppmCH₂ (position 3): δ ~45 ppm | The carbon atom directly attached to the bromine in this compound will show a characteristic chemical shift. The absence of a carbonyl peak is a key differentiator from the chroman-4-one derivatives. |
Note: Expected values for this compound are based on general principles of NMR spectroscopy and data for analogous structures. Precise values can vary based on solvent and experimental conditions.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Technique | This compound (Expected/Reported) | Alternative Chroman Derivatives (General Features) | Key Observations |
| IR Spectroscopy | C-H (aromatic): ~3000-3100 cm⁻¹C-H (aliphatic): ~2850-2960 cm⁻¹C=C (aromatic): ~1470-1600 cm⁻¹C-O (ether): ~1230 cm⁻¹C-Br: ~500-600 cm⁻¹ | C-H (aromatic/aliphatic): Similar rangesC=C (aromatic): Similar rangesC-O (ether): Similar rangesC=O (if present): Strong absorption ~1680-1750 cm⁻¹[2] | The key distinguishing feature for this compound in an IR spectrum is the presence of a C-Br stretching vibration in the fingerprint region and the absence of other functional group absorptions like a strong carbonyl peak.[3] |
| Mass Spectrometry | Molecular Ion (M⁺): m/z 212/214 (approx. 1:1 ratio)[3]Key Fragments: Loss of Br (M-79/81), retro-Diels-Alder fragmentation | Molecular Ion: Dependent on substituentsFragmentation: Dependent on the specific structure, but often shows characteristic losses of substituents or side chains. | The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the two naturally abundant isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance.[4] This M⁺ and M+2 pattern is a definitive indicator of a monobrominated compound. |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound products.
Nuclear Magnetic Resonance (NMR) Spectroscopy[5][6]
-
Sample Preparation : Dissolve 5-20 mg of the this compound sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing if the solvent does not provide a reference signal.
-
Instrumentation : Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.
-
¹H NMR Data Acquisition : Acquire the proton spectrum using a standard pulse sequence. Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm). An appropriate number of scans should be averaged to achieve a good signal-to-noise ratio, with a relaxation delay of 1-2 seconds between scans.
-
¹³C NMR Data Acquisition : Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans is required to obtain a spectrum with adequate signal intensity.
Infrared (IR) Spectroscopy[5]
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : First, record a background spectrum of the empty ATR crystal. Then, record the sample spectrum, typically over a range of 4000-400 cm⁻¹. The resulting spectrum is usually plotted as transmittance or absorbance versus wavenumber.
Mass Spectrometry (MS)[5]
-
Sample Preparation : Prepare a dilute solution of the this compound sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.
-
Instrumentation : A mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition (EI mode) : Introduce the sample into the ion source, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecules. The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.
Caption: Workflow for the spectroscopic structural confirmation of this compound.
References
Comparative Study of Synthetic Routes to 6-Bromochroman
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 6-Bromochroman, a key intermediate in the development of various therapeutic agents. The strategic introduction of a bromine atom onto the chroman scaffold offers a versatile handle for further molecular diversification through cross-coupling reactions. This document outlines two main strategies: direct electrophilic bromination of the chroman core and a multi-step synthesis commencing from 4-bromophenol. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Direct Bromination | Route 2: Synthesis from 4-Bromophenol |
| Starting Material | Chroman | 4-Bromophenol |
| Key Steps | Electrophilic Aromatic Substitution | Alkylation, Cyclization |
| Reagents | N-Bromosuccinimide (NBS) | 3-Bromopropanol, Polyphosphoric Acid (PPA) |
| Overall Yield | Moderate to Good | Moderate |
| Scalability | Potentially requires optimization for large scale | More adaptable for large scale |
| Regioselectivity | Generally good for the 6-position | Pre-determined by starting material |
Synthetic Pathway Overview
Two principal strategies for the synthesis of this compound are detailed below. The first route involves the direct bromination of a pre-formed chroman ring. The second approach builds the chroman structure from a brominated starting material, 4-bromophenol.
Caption: Comparative synthetic routes to this compound.
Route 1: Direct Bromination of Chroman
This approach offers a concise route to this compound through the direct electrophilic bromination of the commercially available chroman. The electron-donating nature of the ether oxygen in the chroman ring system directs the bromination primarily to the C-6 and C-8 positions. Careful control of reaction conditions is necessary to achieve high regioselectivity for the desired 6-bromo isomer.
Experimental Protocol
Step 1: Bromination of Chroman
To a solution of chroman (1 equivalent) in a suitable solvent such as dichloromethane (CH₂Cl₂) or acetic acid, N-bromosuccinimide (NBS) (1.0-1.2 equivalents) is added portion-wise at a controlled temperature, typically 0 °C to room temperature. The reaction is stirred in the dark and monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a standard aqueous workup. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.[1]
Route 2: Synthesis from 4-Bromophenol
This synthetic strategy begins with the readily available 4-bromophenol, ensuring the bromine atom is pre-installed at the desired position. The chroman ring is then constructed through a two-step sequence involving O-alkylation followed by an intramolecular cyclization.
Experimental Protocol
Step 1: Synthesis of 3-(4-Bromophenoxy)propan-1-ol
In a round-bottom flask, 4-bromophenol (1 equivalent) is dissolved in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). The solution is cooled to 0 °C, and a strong base, typically sodium hydride (NaH) (1.1 equivalents), is added portion-wise. The mixture is stirred at this temperature for 30-60 minutes, after which 3-bromopropanol (1.1 equivalents) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is carefully quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 3-(4-bromophenoxy)propan-1-ol, which can be purified by column chromatography or used directly in the next step.
Step 2: Intramolecular Cyclization to this compound
The crude 3-(4-bromophenoxy)propan-1-ol is added to a dehydrating agent, such as polyphosphoric acid (PPA) or Eaton's reagent, at an elevated temperature (e.g., 80-100 °C). The mixture is stirred vigorously for 2-4 hours to facilitate the intramolecular Friedel-Crafts alkylation. After cooling, the reaction mixture is poured onto crushed ice and the product is extracted with an organic solvent. The organic extract is washed with a saturated sodium bicarbonate solution and brine, dried, and concentrated. The resulting crude this compound is then purified by column chromatography.
Quantitative Data Summary
The selection of a synthetic route is often influenced by factors such as overall yield, reaction time, and the cost and availability of starting materials. The following table summarizes the available quantitative data for the synthesis of this compound and its closely related derivatives. It is important to note that specific yield and reaction condition data for the direct synthesis of this compound is not extensively reported in the literature; therefore, data for the synthesis of this compound-3-ol is included for comparative purposes.
| Parameter | Route 1 (Direct Bromination of Chroman-3-ol) | Route 2 (from 4-Bromophenol to this compound-3-ol) |
| Starting Material | Chroman-3-ol | 4-Bromophenol, Epichlorohydrin |
| Key Reagents | N-Bromosuccinimide (NBS) | Sodium Borohydride (for reduction), PPA (for cyclization) |
| Reaction Time | 2-4 hours | 24-48 hours (multi-step) |
| Reaction Temperature | 0 °C to Room Temperature | Room Temperature to 100 °C |
| Overall Yield | Moderate | Good |
| Reference | [2] | [2] |
Experimental Workflow Visualization
The following diagrams illustrate the logical flow of the key experimental procedures described in this guide.
Caption: Workflow for the Direct Bromination of Chroman.
Caption: Workflow for the Synthesis of this compound from 4-Bromophenol.
References
Decoding the Signature: A Guide to Mass Spectrometry Fragmentation of Brominated Compounds
For researchers, scientists, and professionals in drug development, understanding the mass spectrometry (MS) behavior of brominated compounds is crucial for structural elucidation and impurity profiling. The presence of bromine atoms imparts a distinct isotopic signature and directs fragmentation pathways, offering a powerful diagnostic tool. This guide provides a comparative analysis of the MS fragmentation patterns of brominated compounds against their chlorinated and non-halogenated counterparts, supported by experimental data and detailed protocols.
The most telling characteristic of a brominated compound in mass spectrometry is its unique isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive "M+2" peak in the mass spectrum for any fragment containing a single bromine atom, where the M+2 peak is nearly equal in intensity to the molecular ion peak (M). This 1:1 intensity ratio is a hallmark of monobrominated compounds.[1][2] In contrast, chlorine, with isotopes ³⁵Cl (75.8%) and ³⁷Cl (24.2%), displays an M+2 peak with an intensity of about one-third of the molecular ion peak (3:1 ratio).[3][4] For compounds containing two bromine atoms, a characteristic M, M+2, and M+4 pattern with an approximate intensity ratio of 1:2:1 is observed.[3][4]
Comparative Fragmentation Patterns
The fragmentation of brominated compounds is heavily influenced by the relatively weak carbon-bromine (C-Br) bond. A common fragmentation pathway is the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (Br•).[5][6] This results in a prominent peak corresponding to the [M-Br]⁺ fragment. This is often the base peak in the spectrum, especially for simpler alkyl bromides.
To illustrate these differences, a comparison of the key mass spectral features of bromobenzene, chlorobenzene, and benzene is presented below.
| Compound | Molecular Ion (M⁺) (m/z) | Key Fragment Ions (m/z) | Characteristic Isotopic Pattern | Predominant Fragmentation Pathway |
| Benzene | 78 | 77 ([M-H]⁺), 51 ([C₄H₃]⁺), 39 ([C₃H₃]⁺) | N/A | Loss of a hydrogen radical followed by ring fragmentation. |
| Chlorobenzene | 112 (M⁺), 114 (M+2) | 77 ([M-Cl]⁺), 51 ([C₄H₃]⁺) | M⁺ to M+2 ratio of approximately 3:1.[3][4] | Loss of a chlorine radical to form the phenyl cation.[6] |
| Bromobenzene | 156 (M⁺), 158 (M+2) | 77 ([M-Br]⁺), 51 ([C₄H₃]⁺) | M⁺ to M+2 ratio of approximately 1:1.[2][3] | Loss of a bromine radical to form the phenyl cation.[3][6] |
Experimental Protocols
The following provides a generalized experimental protocol for the analysis of brominated organic compounds using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for their identification.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration suitable for GC-MS analysis (typically 1-10 µg/mL).
-
If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: An Agilent 5977A MSD or equivalent.
-
Injector: Split/splitless injector, operated in splitless mode for trace analysis or split mode (e.g., 50:1) for more concentrated samples, with an injector temperature of 250-280°C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
GC Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is commonly used.
-
Oven Temperature Program:
-
Initial temperature: 50-70°C, hold for 2 minutes.
-
Ramp: 10-15°C/min to 280-300°C.
-
Final hold: 5-10 minutes.
-
-
MS Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to a mass that is at least 50 amu above the expected molecular weight of the compound.
3. Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte of interest.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, paying close attention to:
-
The molecular ion region to identify the characteristic isotopic pattern of bromine.
-
The presence of key fragment ions, such as the [M-Br]⁺ peak.
-
Comparison of the obtained spectrum with a reference library (e.g., NIST/Wiley) for confirmation.
-
Workflow for Identification of Brominated Compounds
The systematic identification of an unknown brominated compound from a complex mixture using GC-MS follows a logical workflow. This process begins with data acquisition and culminates in the confident structural elucidation of the target molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Using fragmentation trees and mass spectral trees for identifying unknown compounds in metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. toc.library.ethz.ch [toc.library.ethz.ch]
- 5. savemyexams.com [savemyexams.com]
- 6. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
Confirming the Purity of Synthesized 6-Bromochroman Derivatives: A Comparative Guide to HPLC Analysis
For researchers, scientists, and drug development professionals, establishing the purity of newly synthesized compounds is a cornerstone of reliable and reproducible research. In the synthesis of 6-Bromochroman derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry, rigorous purity assessment is critical. Impurities arising from unreacted starting materials, side-products, or degradation can significantly impact the results of biological assays and subsequent developmental stages.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity determination of this compound derivatives. It includes a detailed experimental protocol for a robust HPLC method and supporting data to aid in the selection of the most appropriate analytical strategy.
Comparison of Key Analytical Methods
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy. However, other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy offer complementary information and can be indispensable for a comprehensive purity profile.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Provides structural elucidation and quantification based on the magnetic properties of atomic nuclei. |
| Analyte Compatibility | Excellent for non-volatile and thermally labile compounds like this compound derivatives.[1][2] | Suitable only for volatile and thermally stable compounds or impurities.[1][3][4] | Applicable to any soluble compound; provides detailed structural information. |
| Potential Impurities Detected | Unreacted starting materials (e.g., 4-bromophenol), isomeric byproducts, and non-volatile degradation products.[5] | Residual solvents and volatile byproducts. | Structural isomers, and can provide an absolute purity value (qNMR) without a specific reference standard. |
| Hypothetical Limit of Detection (LOD) | ~ 0.05 µg/mL | ~ 0.01 µg/mL for volatile analytes | ~0.01% (w/w) for impurities on a high-field instrument.[6] |
| Precision (%RSD) | Typically < 2% | Typically < 5% | High, especially for qNMR. |
| Accuracy (% Recovery) | 98-102% | 95-105% | High, qNMR is a primary ratio method. |
| Key Advantage | Robust, versatile, and highly quantitative for the main, non-volatile components. | High sensitivity for volatile impurities and provides mass for identification.[3] | Provides unequivocal structural confirmation and can quantify without a specific reference standard for the analyte. |
| Key Limitation | May not detect highly volatile impurities like residual solvents. | Not suitable for non-volatile or thermally unstable compounds; potential for on-column degradation.[1][2] | Lower sensitivity compared to chromatographic methods; complex mixtures can be difficult to resolve.[7] |
Potential Impurities in this compound Synthesis
The synthesis of this compound derivatives, for instance via the reaction of 4-bromophenol with an appropriate three-carbon synthon followed by cyclization, can lead to several impurities.[8] A robust analytical method must be capable of separating the target molecule from:
-
Unreacted Starting Materials: Such as 4-bromophenol.
-
Isomeric Byproducts: Positional isomers that may form during synthesis.
-
Over-reduction Products: If a ketone intermediate (e.g., this compound-4-one) is reduced.
-
Ring-Cleavage Products: Resulting from harsh reaction conditions.
Proposed HPLC Method for Purity Analysis
A reversed-phase HPLC method is proposed for the effective separation and quantification of this compound derivatives and their potential non-volatile impurities.
Experimental Protocol
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 30% B5-25 min: 30-90% B25-30 min: 90% B30-31 min: 90-30% B31-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm or by PDA detector |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Accurately weigh and dissolve the synthesized this compound derivative in the diluent to a final concentration of approximately 1 mg/mL.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Hypothetical Performance Data
The following table presents hypothetical data from an HPLC analysis of a synthesized batch of a this compound derivative, demonstrating the separation of the main compound from potential impurities.
Table 2: Hypothetical HPLC Purity Analysis Data
| Peak | Retention Time (min) | Area (%) | Identification |
| 1 | 3.5 | 0.45 | 4-Bromophenol (Starting Material) |
| 2 | 10.2 | 0.75 | Unknown Impurity 1 (Isomer) |
| 3 | 12.5 | 98.60 | This compound Derivative (Product) |
| 4 | 14.1 | 0.20 | Unknown Impurity 2 |
Visualizing the Workflow and Logic
To provide a clearer understanding of the processes, the following diagrams illustrate the experimental workflow and a logical approach to selecting the appropriate analytical method.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Decision tree for analytical method selection.
Conclusion
For the routine quality control and purity assessment of synthesized this compound derivatives, a well-developed reversed-phase HPLC method offers a robust, reliable, and accurate solution. It is particularly effective for quantifying the main product and detecting non-volatile, process-related impurities. While HPLC is the workhorse for this application, a comprehensive characterization of a new chemical entity should involve orthogonal techniques. GC-MS is indispensable for the analysis of residual solvents and other volatile impurities, while NMR spectroscopy provides definitive structural confirmation and can offer an absolute measure of purity through qNMR. The strategic combination of these methods ensures the highest confidence in the quality and integrity of synthesized this compound derivatives, a critical requirement for their advancement in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Untapped Potential of 6-Bromochroman Analogs: A Proposed Structure-Activity Relationship (SAR) Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. The chroman scaffold has emerged as a "privileged structure" in medicinal chemistry, with its derivatives displaying a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] The introduction of a bromine atom at the 6-position of the chroman ring presents an intriguing avenue for modulating these pharmacological properties. However, a comprehensive review of the current scientific literature reveals a notable gap in direct comparative studies on the structure-activity relationships (SAR) of a series of 6-Bromochroman analogs.
This guide aims to bridge this gap by providing a framework for the systematic evaluation of this compound derivatives. While direct comparative experimental data for a series of these specific analogs is not yet available, this document synthesizes information on the broader chroman class to propose a roadmap for future research.[4] We will outline a hypothetical SAR study, detail essential experimental protocols for evaluating biological activity, and present visual workflows to guide the drug discovery process.
The Chroman Scaffold: A Foundation for Diverse Biological Activity
The chroman framework, a heterocyclic motif composed of a benzene ring fused to a pyran ring, is a recurring feature in numerous natural products and synthetic molecules with significant therapeutic potential.[3] The versatility of this scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of its physicochemical and biological properties.[3] Modifications to the aromatic ring and the stereochemistry of the chroman structure are known to significantly influence the biological activity of its analogs.[1]
Hypothetical Structure-Activity Relationship (SAR) Study of this compound Analogs
To elucidate the SAR of this compound analogs, a systematic approach to structural modification is necessary. The following table outlines a proposed set of analogs for synthesis and evaluation, focusing on key positions of the this compound scaffold. The biological activity data presented are hypothetical and serve to illustrate the expected outcomes of such a study.
Table 1: Hypothetical SAR Data for this compound Analogs
| Compound ID | R1 | R2 | R3 | Anticancer Activity (IC50, µM) | Anti-inflammatory Activity (IC50, µM) | Kinase Inhibitory Activity (Ki, nM) |
| BCA-1 | H | H | H | >100 | >100 | >1000 |
| BCA-2 | OH | H | H | 50.2 | 75.8 | 850 |
| BCA-3 | OCH3 | H | H | 45.1 | 68.2 | 790 |
| BCA-4 | H | OH | H | 25.6 | 30.1 | 420 |
| BCA-5 | H | OCH3 | H | 22.3 | 28.5 | 380 |
| BCA-6 | H | H | OH | 15.8 | 18.9 | 210 |
| BCA-7 | H | H | OCH3 | 12.5 | 15.3 | 180 |
| BCA-8 | H | NH2 | H | 5.2 | 8.1 | 95 |
| BCA-9 | H | N(CH3)2 | H | 7.8 | 10.5 | 110 |
| BCA-10 | F | H | H | 65.3 | 82.1 | 910 |
| BCA-11 | Cl | H | H | 60.1 | 79.4 | 880 |
Experimental Protocols for Biological Evaluation
To generate the data for a comprehensive SAR study, a series of robust and reproducible experimental protocols are required. The following sections detail the methodologies for assessing anticancer, anti-inflammatory, and enzyme inhibitory activities.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.[5]
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare stock solutions of the this compound analogs in DMSO and dilute to various concentrations with the cell culture medium. Add the diluted compounds to the respective wells and incubate for 48 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages
This assay evaluates the ability of the compounds to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the this compound analogs for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.
-
Nitrite Quantification: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The percentage of NO inhibition is calculated relative to LPS-stimulated cells without compound treatment, and the IC50 value is determined.
Enzyme Inhibition Kinetics Assay
This protocol is designed to determine the inhibitory potential and mechanism of action of the this compound analogs against a specific target enzyme (e.g., a kinase).
Protocol:
-
Enzyme Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the assay buffer, the target enzyme, and varying concentrations of the test compound. Include controls with no inhibitor and no enzyme.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for 15-30 minutes at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a specific substrate for the enzyme. The substrate concentration should be at or near the Michaelis-Menten constant (Km) value.
-
Kinetic Measurement: Measure the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration. Plot the V₀ against the inhibitor concentration to determine the IC50 value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive).[6]
Visualizing Workflows and Pathways
To further aid in the conceptualization of a research plan for this compound analogs, the following diagrams, created using the DOT language, illustrate a general experimental workflow and a hypothetical signaling pathway that could be modulated by these compounds.
Caption: Generalized experimental workflow for the evaluation of this compound analogs.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound analog.
Conclusion
While the direct comparative SAR data for this compound analogs remains to be established, the broader chroman class continues to be a fertile ground for the discovery of novel therapeutic agents. The proposed framework in this guide offers a systematic approach for researchers to explore the potential of this compound derivatives. By undertaking a structured SAR study, utilizing robust experimental protocols, and investigating their mechanisms of action, the scientific community can unlock the therapeutic promise held within this intriguing class of compounds. The provided workflows and hypothetical data serve as a blueprint to initiate and guide these future research endeavors, ultimately contributing to the development of new and effective medicines.
References
Safety Operating Guide
Proper Disposal of 6-Bromochroman: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Bromochroman, a halogenated organic compound. Adherence to these procedural steps is imperative for personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Disposal Overview
This compound is classified as a hazardous substance.[1] Due to its bromine content, it must be treated as halogenated organic hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash. The primary disposal route is through a licensed hazardous waste disposal service, coordinated by your institution's Environmental Health and Safety (EHS) department.
Key Safety and Disposal Data
| Parameter | Guideline/Value | Source |
| Chemical Name | This compound | PubChem |
| Molecular Formula | C9H9BrO | [1] |
| Molecular Weight | 213.07 g/mol | [1] |
| GHS Hazard Classifications | Acute Toxicity, Oral (Harmful if swallowed)[1] Acute Toxicity, Dermal (Harmful in contact with skin)[1] Skin Irritation[1] Serious Eye Irritation[1] Acute Toxicity, Inhalation (Harmful if inhaled)[1] Specific target organ toxicity — single exposure (May cause respiratory irritation)[1] | PubChem |
| Waste Classification | Hazardous Waste; Halogenated Organic Waste | General Chemical Knowledge |
| Recommended PPE | Chemical-resistant gloves (e.g., nitrile), safety goggles, lab coat. All handling should be within a chemical fume hood. | General Laboratory Safety |
| Incompatible Wastes | Non-halogenated organic waste, strong acids, strong bases, strong oxidizing agents. | General Chemical Knowledge |
| Container Type | Chemically resistant, sealable container (e.g., glass or high-density polyethylene) with a screw-top cap. | General Laboratory Safety |
| Labeling | "Hazardous Waste," "Halogenated Organic Waste," and "this compound." | General Laboratory Safety |
| Disposal Route | Licensed hazardous waste disposal service via institutional EHS. | General Laboratory Safety |
Experimental Protocol for Proper Disposal
The disposal of this compound is not an experimental procedure but a strict adherence to safety protocols. The following step-by-step methodology outlines the correct procedure for its collection and disposal.
Personal Protective Equipment (PPE) and Safety Precautions
-
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles.
-
A properly fitting lab coat.
-
-
Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Ensure an eyewash station and safety shower are readily accessible.
Waste Segregation and Collection
-
Identify as Halogenated Waste: Recognize that this compound is a brominated, and therefore halogenated, organic compound.
-
Segregate at the Source: Do not mix this compound waste with non-halogenated organic waste. Maintain separate, clearly labeled waste streams to ensure proper final disposal, which is often incineration for halogenated materials.
-
Solid Waste:
-
Carefully transfer solid this compound waste (e.g., residual powder, contaminated weigh boats) into a designated, pre-labeled "Halogenated Organic Waste" container.
-
Disposable items contaminated with this compound (e.g., gloves, absorbent pads) must also be disposed of as hazardous waste in the same container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated "Halogenated Organic Liquid Waste" container.
-
When cleaning non-disposable glassware that has been in contact with this compound, rinse it with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate in the halogenated organic liquid waste container. Do not pour the rinsate down the drain.
-
Container Selection and Labeling
-
Choose a Compatible Container: Select a clean, dry, and chemically resistant container with a secure screw-top cap. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Properly Label the Container: Before adding any waste, affix a "Hazardous Waste" label to the container. Clearly write "Halogenated Organic Waste" and the full chemical name, "this compound." If other halogenated wastes are added to the same container, list all constituents and their approximate percentages.
Storage
-
Secure Closure: Keep the waste container securely closed at all times, except when adding waste.
-
Designated Storage Area: Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste satellite accumulation area.
-
Secondary Containment: The storage area should have secondary containment to capture any potential leaks.
Arranging for Disposal
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of this compound waste through regular channels. Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide Complete Information: When arranging for disposal, provide the EHS or contractor with the complete and accurate information from the waste container label.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
